2-Ethoxyethyl 2-cyanoacrylate
Description
Contextualization within the Cyanoacrylate Ester Family in Academic Research
2-Ethoxyethyl 2-cyanoacrylate belongs to the family of cyanoacrylate esters, which are vinyl monomers known for their rapid polymerization and adhesive properties. mdpi.com This family includes a variety of compounds with different alkyl chain lengths and structures, leading to a range of properties and applications. vulcanchem.comnih.gov The fundamental structure of a cyanoacrylate features a double bond with two strong electron-withdrawing groups attached to the α-carbon: a nitrile (CN) group and an ester (COOR) group. nih.govraajournal.com This configuration makes the β-carbon highly susceptible to nucleophilic attack, which initiates a rapid anionic polymerization process, often triggered by weak bases like moisture. vulcanchem.comnih.govaronalpha.net
Academic research has extensively studied various members of the cyanoacrylate family, from short-chain esters like methyl and ethyl 2-cyanoacrylate, commonly found in household "super glues," to longer-chain variants like n-butyl and 2-octyl 2-cyanoacrylate, which have found utility in biomedical applications as tissue adhesives. mdpi.comafinitica.com The length and structure of the alkyl side chain (the 'R' group in the ester) significantly influence the properties of both the monomer and the resulting polymer. nih.govresearchgate.net For instance, shorter chain cyanoacrylates tend to form rigid, brittle polymers, while longer chains can impart more flexibility. researchgate.net
Distinctive Features of this compound for Research Applications
This compound distinguishes itself from other members of the cyanoacrylate family through several key features that are of particular interest in research settings:
Presence of an Ether Linkage: The most notable feature is the ethoxyethyl group, which contains a flexible ether linkage (-O-). This structural element imparts increased flexibility to the resulting polymer compared to its straight-chain alkyl counterparts. nih.govscispace.com
Lower Volatility and Odor: Compared to short-chain cyanoacrylates like methyl and ethyl esters, this compound has a lower vapor pressure. mdpi.comnih.govindustrialchemicals.gov.au This results in reduced odor and minimizes a phenomenon known as "blooming," where monomer vapor polymerizes and deposits as a white, chalky residue near the bond line. mdpi.com
Enhanced Biodegradability: The ether side chain in this compound contributes to the enhanced biodegradability of its polymer. vulcanchem.comnih.gov Hydrolysis studies have shown that poly(ethoxyethyl cyanoacrylate) degrades faster than polymers of ethyl and isobutyl cyanoacrylate. nih.gov This property is of significant interest for applications requiring controlled degradation over time.
Softer Polymer Formation: The polymer derived from ethoxyethyl cyanoacrylate is significantly softer and has lower softening and glass transition temperatures compared to polymers from methyl, ethyl, or isobutyl cyanoacrylates. nih.gov This contributes to a less brittle and more flexible cured material. vulcanchem.com
These distinctive properties make this compound a valuable subject for research, particularly in areas where flexibility, low odor, and biodegradability are desired characteristics.
Overview of Key Academic Research Domains
Research involving this compound spans several key domains, driven by its unique set of properties:
Biomedical Materials: A significant area of research focuses on its potential use in biomedical applications. afinitica.com Studies have explored its use as a component in tissue adhesives and for embolization procedures. raajournal.comafinitica.com The enhanced flexibility and biodegradability of its polymer are advantageous in these contexts. nih.gov Research has also investigated the cytotoxicity of its polymer, noting that while it degrades to release formaldehyde (B43269), the specific properties of the polymer influence this process. nih.gov
Drug Delivery Systems: The biodegradability of poly(ethoxyethyl cyanoacrylate) makes it a candidate for research into controlled drug release systems. mdpi.com
Adhesive Formulations: In industrial and commercial applications, it is researched for use in low-odor, low-blooming adhesive formulations. mdpi.comaronalpha.netafinitica.com Its ability to form a more flexible bond is also a key area of investigation. aronalpha.net
Pesticide and Herbicide Development: The 2-cyanoacrylate structure, in general, has been a scaffold for the development of new bioactive compounds. Research has been conducted on synthesizing derivatives of this compound to evaluate their herbicidal activities. sioc-journal.cnresearchgate.netnih.gov
Significance of Research on this compound in Polymer Science
In the field of polymer science, this compound is significant for several reasons. The study of its polymerization and the characterization of its polymer contribute to a deeper understanding of structure-property relationships in the cyanoacrylate family.
The synthesis of this compound itself presents research challenges and opportunities. The typical synthesis involves a multi-step process, starting with the esterification of ethoxyethanol and cyanoacetic acid to form ethoxyethyl cyanoacetate (B8463686). vulcanchem.comscispace.com This intermediate then undergoes a condensation reaction with formaldehyde, followed by depolymerization of the resulting oligomer to yield the final monomer. vulcanchem.comscispace.com Research has focused on optimizing this process, for instance, by identifying superior solvents like toluene (B28343) to improve the yield of the monomer. nih.gov
The polymerization of this compound is predominantly an anionic process, initiated by weak bases. vulcanchem.com The resulting polymer, poly(ethoxyethyl 2-cyanoacrylate), has been the subject of detailed characterization. Studies have shown that it is a largely amorphous material with low crystallinity. scispace.com Its mechanical properties, particularly its increased toughness and flexibility compared to poly(ethyl cyanoacrylate), are of significant interest to polymer scientists. scispace.com
Furthermore, research into the degradation of poly(ethoxyethyl 2-cyanoacrylate) provides valuable insights into the stability and environmental impact of cyanoacrylate-based polymers. Hydrolysis studies, which measure formaldehyde generation and mass loss, have demonstrated its faster degradation profile compared to other common poly(alkyl cyanoacrylates). nih.gov This research is crucial for designing polymers with specific degradation rates for various applications.
Table of Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₃ nih.gov |
| Molecular Weight | 169.18 g/mol nih.gov |
| Physical State | Colorless liquid (at room temperature) vulcanchem.com |
| IUPAC Name | 2-ethoxyethyl 2-cyanoprop-2-enoate nih.gov |
| CAS Number | 21982-43-4 nih.gov |
Comparative Properties of Cyanoacrylate Polymers
| Polymer | Softening/Glass Transition Temperature | Hydrolysis Rate (Degradation) |
|---|---|---|
| Poly(ethoxyethyl cyanoacrylate) | Much lower than methyl, ethyl, or isobutyl polymers nih.gov | Faster than ethyl and isobutyl polymers nih.gov |
| Poly(methyl cyanoacrylate) | Higher than ethoxyethyl polymer nih.gov | Slower than ethoxyethyl polymer nih.gov |
| Poly(ethyl cyanoacrylate) | Higher than ethoxyethyl polymer nih.gov | Slower than ethoxyethyl polymer nih.gov |
| Poly(isobutyl cyanoacrylate) | Higher than ethoxyethyl polymer nih.gov | Slower than ethoxyethyl polymer nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyethyl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-4-5-12-8(10)7(2)6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPHMACOQAPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26877-41-8 | |
| Record name | 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26877-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5066744 | |
| Record name | 2-Ethoxyethyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21982-43-4 | |
| Record name | Ethoxyethyl 2-cyanoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21982-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxyethyl cyanoacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021982434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethoxyethyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethyl 2-cyanoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXYETHYL CYANOACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74VT267ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of 2 Ethoxyethyl 2 Cyanoacrylate
Established Synthetic Pathways for 2-Ethoxyethyl 2-Cyanoacrylate Monomer
The synthesis of this compound is not a direct process due to the high reactivity of the monomer. scispace.com The most common and established method involves the Knoevenagel condensation to form a prepolymer, which is then subjected to thermal depolymerization. scispace.com
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone in the synthesis of cyanoacrylates. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, 2-ethoxyethyl cyanoacetate (B8463686), with an aldehyde or ketone, typically formaldehyde (B43269) or its derivatives. scispace.comscielo.org.mx
The initial step in the synthesis of this compound is the reaction between 2-ethoxyethyl cyanoacetate and a formaldehyde source, such as paraformaldehyde. scispace.com This condensation reaction is typically catalyzed by a base, such as piperidine. epo.orggoogleapis.com The reaction leads to the formation of an oligomeric or polymeric intermediate of this compound. scispace.com Research has shown that the choice of solvent can significantly impact the molecular weight of the resulting oligomer, with less polar solvents like toluene (B28343) leading to higher molecular weight oligomers. scispace.comnih.gov
The proposed mechanism for this base-catalyzed Knoevenagel reaction involves several steps. scispace.com Initially, the cyanoacetate undergoes a nucleophilic reaction with formaldehyde to form an intermediate compound. scispace.com This is followed by a subsequent reaction with another molecule of cyanoacetate, releasing a water molecule. scispace.com This process continues, with the intermediate reacting again with formaldehyde, leading to the growth of the oligomer chain. scispace.com
A mixture of benzene (B151609) and toluene can be used as the reaction solvent system, with the reaction temperature controlled between 65 and 95°C. scispace.com The completion of the reaction can be monitored by measuring the amount of water collected as a by-product. scispace.com
Table 1: Reaction Parameters for Knoevenagel Condensation
| Parameter | Value/Condition | Source(s) |
| Reactants | 2-Ethoxyethyl cyanoacetate, Paraformaldehyde | scispace.com |
| Catalyst | Piperidine | epo.orggoogleapis.com |
| Solvent | Toluene, Benzene-Toluene Mixture | scispace.comnih.gov |
| Temperature | 65-95 °C | scispace.com |
Once the oligomeric intermediate is formed, the next critical step is its thermal depolymerization, also known as pyrolysis or cracking, to yield the desired this compound monomer. scispace.com This process is carried out at elevated temperatures, typically around 160-210°C, and under a high vacuum. scispace.comgoogleapis.comnih.gov An acidic atmosphere is often employed during depolymerization. scispace.com
To prevent the newly formed, highly reactive monomer from immediately polymerizing again, polymerization inhibitors such as hydroquinone (B1673460) and phosphorus pentoxide (P₂O₅) are added to the reaction mixture. scispace.comepo.orgnih.gov Sulfur dioxide gas may also be introduced for this purpose. scispace.comnih.gov The crude monomer is collected as a distillate, which can then be further purified. scispace.com Studies have indicated that the yield of the monomer is higher when the preceding oligomer has a higher molecular weight and a narrower molecular weight distribution. nih.gov
The depolymerization process can be analyzed using thermogravimetric analysis (TGA), which shows distinct weight loss stages corresponding to the depolymerization of different molecular weight species within the oligomer. scispace.com For instance, one study observed two degradation temperatures at 194°C and 253°C, attributed to the depolymerization of high and low molecular weight oligomers, respectively. scispace.com
Table 2: Conditions for Thermal Depolymerization
| Parameter | Value/Condition | Source(s) |
| Starting Material | Oligo(ethoxyethyl 2-cyanoacrylate) | scispace.com |
| Temperature | 160-210 °C | scispace.comgoogleapis.comnih.gov |
| Pressure | High Vacuum | scispace.com |
| Inhibitors | Hydroquinone, Phosphorus Pentoxide (P₂O₅), Sulfur Dioxide | scispace.comepo.orgnih.gov |
Reaction of 2-Ethoxyethyl Cyanoacetate with Formaldehyde Derivatives
Alternative Esterification and Transesterification Routes
While the Knoevenagel condensation followed by depolymerization is the most common route, alternative methods involving esterification and transesterification have also been explored for the synthesis of cyanoacrylates. google.comatlantis-press.com Transesterification can be a viable pathway, for instance, by reacting an existing cyanoacrylate ester with a different alcohol. google.comgoogle.com This can be particularly useful for introducing different ester side chains. epo.org
For example, a process has been described where a polymer of a cyanoacrylate is transesterified with an alcohol, followed by cracking of the resulting polymer to yield the desired monomer. google.com Another approach involves the transesterification of an ester of cyanoacetic acid with an alcohol in the presence of a catalyst like ytterbium trifluoromethane (B1200692) sulfonate, followed by a condensation reaction with formaldehyde. epo.org
Synthesis of Key Precursor: 2-Ethoxyethyl Cyanoacetate
The primary precursor for the synthesis of this compound is 2-ethoxyethyl cyanoacetate. scispace.comcymitquimica.com This compound is typically synthesized through the esterification of cyanoacetic acid with 2-ethoxyethanol (B86334). scispace.com
Esterification of Cyanoacetic Acid with 2-Ethoxyethanol
The synthesis of 2-ethoxyethyl cyanoacetate is achieved by the direct esterification of cyanoacetic acid with 2-ethoxyethanol. scispace.comeuropa.eu This reaction is generally carried out in the presence of an acid catalyst. scispace.com
Various catalysts have been investigated for this esterification, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like Amberlyst 15. scispace.com While sulfuric acid can lead to the formation of precipitates, p-toluenesulfonic acid and Amberlyst 15 have been shown to be effective alternatives. scispace.com The reaction temperature is a critical parameter, with a maximum conversion often achieved around 130°C. scispace.com The progress of the reaction can be monitored using techniques like gas chromatography/mass spectrometry (GC/MS) to identify the formation of the desired ester and any by-products. scispace.com
Catalytic and Solvent System Considerations for Precursor Synthesis
The primary precursor for this compound is its corresponding cyanoacetate ester, ethoxyethyl cyanoacetate. scispace.com This intermediate is commonly synthesized through the esterification of 2-ethoxyethanol (also known as ethyl cellosolve) and cyanoacetic acid. scispace.comvulcanchem.com An alternative precursor, 2-ethoxyethyl acetate, is also produced via esterification of ethyl cellosolve with acetic acid and can be used as a chemical intermediate. atamanchemicals.comatamanchemicals.com
The selection of catalysts and solvents is critical in these precursor reactions to ensure high yield and purity.
Catalysts: Acid catalysts are predominantly used for the esterification process. Common choices include sulfuric acid, p-toluenesulfonic acid, and oxalic acid. atamanchemicals.comatamanchemicals.comgoogle.com Cation exchange resins in their H-form, such as Wofatit-KPS, are also employed, offering the advantage of producing colorless products and reducing equipment corrosion. atamanchemicals.comgoogle.com For the condensation of cyanoacetic acid with the alcohol, dicyclohexylcarbodiimide (B1669883) (DCC) is another effective agent. nih.gov
Solvents: The solvent system often serves a dual purpose: dissolving reactants and facilitating the removal of water, a byproduct of esterification, typically through azeotropic distillation. nih.govnih.gov Toluene is a frequently used solvent for this purpose. google.comnih.gov In some processes, particularly those aiming to be more environmentally friendly or safer, the use of azeotroping solvents is eliminated by employing high-boiling point solvents like esters of poly(ethylene glycol) (PEG), such as PEG diacetate. google.com For DCC-mediated condensations, tetrahydrofuran (B95107) (THF) is a common solvent. nih.gov
The reaction conditions are optimized to drive the equilibrium towards the product. For instance, the esterification of ethyl cellosolve with acetic acid is often conducted at temperatures between 105-130°C, with continuous removal of water via rectification. atamanchemicals.comatamanchemicals.com
Table 1: Catalytic and Solvent Systems for Precursor Synthesis
| Precursor | Reactants | Catalyst | Solvent | Reference |
|---|---|---|---|---|
| 2-Ethoxyethyl Acetate | Ethyl Cellosolve + Acetic Acid | Sulfuric Acid, p-Toluenesulfonic Acid, Oxalic Acid, Cation Exchange Resin | None (Rectification for water removal) | atamanchemicals.comatamanchemicals.comgoogle.com |
| Ethoxyethyl Cyanoacetate | 2-Ethoxyethanol + Cyanoacetic Acid | Sulfuric Acid | Toluene | google.com |
| Cyanoacetate Esters (general) | Alcohol + Cyanoacetic Acid | Dicyclohexylcarbodiimide (DCC) | Tetrahydrofuran (THF) | nih.gov |
Optimization Strategies in this compound Monomer Synthesis
Influence of Reaction Solvents on Yield and Purity
The choice of solvent during the initial condensation reaction significantly impacts the properties of the resulting oligomer and, consequently, the final monomer yield. scispace.comnih.gov Research indicates that solvent polarity is a key factor. scispace.com
Toluene has been identified as a superior reaction solvent compared to more polar options like methyl alcohol or xylene, leading to higher yields of the cyanoacrylate monomer. vulcanchem.comnih.gov
Less polar solvents, such as benzene or benzene-toluene mixtures, tend to produce oligomers with higher molecular weights. scispace.com
Conversely, the use of more polar solvents like n-butyl acetate and xylene results in the formation of oligomers with lower molecular weights and narrower distributions. scispace.com
To improve safety and purity by avoiding traditional azeotropic solvents, esters of poly(ethylene glycol) (PEG) have been proposed as an alternative solvent system for both the condensation and depolymerization stages. google.com
Table 2: Effect of Solvents on Oligomer Formation and Monomer Yield
| Solvent | Effect on Oligomer Molecular Weight | Effect on Monomer Yield | Reference |
|---|---|---|---|
| Toluene | Favorable for high molecular weight | High | scispace.comvulcanchem.comnih.gov |
| Benzene | Higher molecular weight than toluene | Not specified, but implies higher yield | scispace.com |
| Xylene | Low molecular weight | Lower | scispace.comvulcanchem.comnih.gov |
| n-Butyl Acetate | Low molecular weight | Not specified | scispace.com |
| Methyl Alcohol | Not specified | Lower | nih.gov |
| PEG Diacetate | Allows for high molecular weight polymer formation | Higher potential yield | google.com |
Control of Oligomer Molecular Weight and Distribution
The characteristics of the intermediate oligomer are a critical determinant of the final monomer yield. Studies have consistently shown that a higher molecular weight of the condensation oligomer, combined with a narrower molecular weight distribution, results in a higher yield of the 2-cyanoacrylate monomer upon pyrolysis. vulcanchem.comnih.gov
Control over the oligomer's molecular properties is achieved by manipulating reaction parameters:
Reaction Temperature: Lowering the reaction temperature can help minimize the formation of undesirable low-molecular-weight species. scispace.com
Solvent Polarity: As discussed previously, less polar solvents promote the formation of higher molecular weight oligomers. scispace.com
Reaction Time: The molecular weight of the oligomer builds up over time during the condensation reaction, and this can be monitored to determine the optimal point to proceed to the depolymerization step. scispace.com
The thermal degradation of these oligomers is understood to be a chain process that starts at the ends of the polymer chains, yielding the volatile monomeric product. nih.gov Therefore, starting with a well-defined, high-molecular-weight oligomer provides a more efficient conversion to the desired monomer. vulcanchem.comgoogle.com
Inhibitor and Stabilizer Integration during Synthesis and Storage
Due to the high reactivity of cyanoacrylate monomers, which can polymerize rapidly in the presence of weak bases like water, the integration of inhibitors and stabilizers throughout the synthesis and storage process is non-negotiable. raajournal.comharvard.edu These stabilizers fall into two main categories: anionic inhibitors and free-radical inhibitors. raajournal.comgoogle.com
Anionic (Acidic) Inhibitors: These are used to prevent premature anionic polymerization, which is the primary curing mechanism. They are often added at multiple stages.
During Synthesis: Strong acids like phosphoric acid or sulfuric acid are added to neutralize the basic catalyst used in the Knoevenagel condensation before the high-temperature depolymerization step. core.ac.uk Acidic gases such as sulfur dioxide or nitric oxide are also used as polymerization inhibitors during the depolymerization and distillation processes. raajournal.comderpharmachemica.com
During Purification & Storage: The purified monomer is stabilized with acidic compounds. nih.govderpharmachemica.com These can include vapor-phase stabilizers like sulfur dioxide and liquid-phase stabilizers like p-toluenesulfonic acid, sulfuric acid, acetic acid, or boron trifluoride etherate complex. nih.govgoogle.comgoogleapis.com The concentration must be carefully controlled, as too much can over-stabilize the monomer and impede its function as an adhesive. raajournal.com
Free-Radical Inhibitors: These prevent polymerization initiated by free radicals, which can be triggered by heat or light, and are crucial for long-term storage stability. core.ac.ukraajournal.com
During Synthesis: Inhibitors like hydroquinone and phosphorus pentoxide are often added to the oligomer mixture before and during the thermal cracking and distillation stages to prevent polymerization at high temperatures. nih.govnih.gov
During Storage: The final monomer product is formulated with radical inhibitors. derpharmachemica.com Commonly used substances include hydroquinone, hydroquinone monomethyl ether (MEHQ), and various hindered phenols like butylated hydroxyanisole (BHA). raajournal.comgoogle.comgoogleapis.com
Table 3: Common Inhibitors and Stabilizers
| Inhibitor Type | Compound | Primary Stage of Use | Reference |
|---|---|---|---|
| Anionic (Acidic) | Sulfur Dioxide (SO₂) | Depolymerization, Distillation, Storage | raajournal.comderpharmachemica.com |
| Phosphoric Acid (H₃PO₄) | Post-condensation, Pre-depolymerization | core.ac.uk | |
| p-Toluenesulfonic Acid | Storage | nih.gov | |
| Boron Trifluoride (BF₃) Etherate | Storage | googleapis.com | |
| Free-Radical | Hydroquinone | Depolymerization, Distillation, Storage | nih.govnih.govcore.ac.uk |
| Phosphorus Pentoxide (P₂O₅) | Depolymerization, Distillation | nih.govnih.gov | |
| Butylated Hydroxyanisole (BHA) | Storage | google.com |
High Purity Monomer Production Techniques
The crude this compound monomer obtained after depolymerization contains unreacted precursors, oligomers, and byproducts, necessitating a robust purification process to achieve the high purity required for adhesive applications. core.ac.ukgoogle.com
The principal technique for purification is distillation , specifically fractional distillation performed under reduced pressure (vacuum). core.ac.ukderpharmachemica.com This method lowers the boiling point of the monomer, preventing thermal degradation and premature polymerization during purification.
Key aspects of high-purity production include:
Repeated Distillations: To achieve a very high degree of purity, the monomer may undergo repeated vacuum distillations. nih.gov
Inhibitor Use During Distillation: The presence of both anionic and free-radical inhibitors (e.g., phosphorus pentoxide and hydroquinone) during the distillation process is critical to prevent the monomer from polymerizing in the distillation apparatus. nih.govnih.gov A specialized technique involves using a polymerization inhibitor with a boiling point very close to that of the cyanoacrylate monomer, ensuring that the inhibitor co-distills with the monomer and remains present to stabilize the purified product. google.com
Advanced Distillation Equipment: The use of a multi-plate distillation column or an increased reflux ratio can enhance separation efficiency, potentially allowing for the production of a high-purity monomer in a single step. google.com
Column Chromatography: In some cases, column chromatography may be used as a post-synthesis purification step to effectively remove oligomeric byproducts.
Through these meticulous purification techniques, a final monomer product with high purity, and thus reliable stability and performance, is obtained. core.ac.ukgoogle.com
Polymerization Mechanisms, Kinetics, and Controlled Polymerization
Anionic Polymerization of 2-Ethoxyethyl 2-Cyanoacrylate
The hallmark of this compound is its capacity to undergo extremely rapid anionic polymerization, a characteristic that underpins its function as an instant adhesive. This process is triggered by the presence of even weak nucleophiles.
The initiation of anionic polymerization of this compound is a facile process, readily commenced by a variety of nucleophilic species. The high reactivity of the monomer is attributed to the two strong electron-withdrawing groups—the nitrile (CN) and the ester (COOR)—attached to the α-carbon of the vinyl group. This electronic structure renders the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles.
Common initiators include:
Moisture: Ambient humidity is a ubiquitous and effective initiator. Water molecules can act as weak nucleophiles, attacking the β-carbon and generating a carbanion. This is the primary mechanism for the curing of "super glue" type adhesives upon exposure to air.
Alcohols: Similar to water, alcohols can initiate polymerization.
Hydroxyl Ions (OH⁻): Being stronger nucleophiles than water, hydroxyl ions lead to very rapid initiation.
Amines and Phosphines: Tertiary amines and phosphines are also potent initiators, leading to a zwitterionic polymerization pathway where a zwitterion is formed, which then propagates the polymerization.
The general initiation step by an anionic nucleophile (Nu⁻) can be represented as the attack on the electrophilic β-carbon of the monomer, leading to the formation of a carbanion.
Following initiation, the newly formed carbanion at the α-carbon acts as a potent nucleophile itself. This carbanion then attacks the β-carbon of another this compound monomer. This process, known as propagation, repeats rapidly, leading to the formation of long polymer chains.
A critical factor in the high reactivity and rapid propagation of cyanoacrylates is the stability of the propagating carbanion. The negative charge on the α-carbon is effectively delocalized through resonance by both the adjacent cyano (-CN) and ester (-COOC2H4OC2H5) groups. This resonance stabilization makes the formation of the carbanion favorable and drives the polymerization forward at a remarkable rate.
The propagation rate coefficients (kp) for cyanoacrylates are significantly high. For instance, studies on n-butyl 2-cyanoacrylate have reported kp values approaching 10^6 L·mol⁻¹·s⁻¹, which is substantially greater than that for other monomers like methyl methacrylate (B99206) under similar anionic conditions.
While the anionic polymerization of this compound is typically rapid and leads to high molecular weight polymers, the final architecture of the polymer can be influenced by several conditions. The presence of acidic species can inhibit or slow down the polymerization. Weak acids tend to slow the reaction, while strong acids can halt it completely by terminating the propagating carbanion. The concentration of the initiator and the monomer, as well as the temperature and solvent polarity, can also affect the polymerization kinetics and, consequently, the molecular weight and molecular weight distribution of the resulting polymer. However, the molecular weights of poly(cyanoacrylates) are generally not significantly affected by temperature.
The rapid curing and instantaneous adhesion of this compound are direct consequences of its anionic polymerization mechanism. Key influencing factors include:
Substrate Surface: The nature of the surface to be bonded is crucial. Most surfaces have a thin layer of adsorbed moisture, which is sufficient to initiate polymerization.
Humidity: Higher ambient humidity provides more water molecules to initiate the reaction, thus accelerating the curing speed.
Temperature: The polymerization is an exothermic process, releasing heat that can further accelerate the reaction rate.
Absence of Inhibitors: Commercial cyanoacrylate formulations contain acidic stabilizers to prevent premature polymerization in the container. Upon application, these stabilizers are neutralized by the basic moisture on the substrate, allowing polymerization to proceed.
| Factor | Influence on Curing Speed | Mechanism |
| Moisture/Humidity | Increases | Acts as a nucleophilic initiator for anionic polymerization. |
| Surface Basicity | Increases | Basic sites on a surface can initiate polymerization. |
| Temperature | Increases | The polymerization is exothermic, and higher temperatures increase reaction rates. |
| Acidic Species | Decreases/Inhibits | Acts as a stabilizer by neutralizing initiating bases or terminating propagating chains. |
Influence of Polymerization Conditions on Polymer Architecture
Radical Polymerization of this compound
While less common than its anionic counterpart, this compound can undergo radical polymerization. This pathway is synthetically more challenging but offers the potential for greater control over the polymer structure.
A fundamental requirement for the radical polymerization of cyanoacrylates is the stringent exclusion of basic species, such as moisture, to prevent the overwhelmingly rapid anionic polymerization from occurring. Therefore, these reactions must be carried out under acidic conditions to inhibit the anionic pathway.
A common initiator system for the radical polymerization of cyanoacrylates is 2,2′-azobis(2-methylpropionitrile) (AIBN). AIBN is a thermal initiator that decomposes upon heating to generate two 2-cyanoprop-2-yl radicals, which then initiate the polymerization. The process typically involves dissolving the monomer and AIBN in a suitable solvent in the presence of an acidic inhibitor. The reaction is then heated to a temperature sufficient to cause the thermal decomposition of AIBN, usually in the range of 60-80°C.
The successful radical polymerization of various alkyl 2-cyanoacrylates has been reported using AIBN as the initiator in the presence of acidic inhibitors like methanesulfonic acid (MeSO₃H) or boron trifluoride acetic acid complex. These conditions allow for the formation of poly(this compound) via a radical mechanism, opening avenues for creating copolymers and more complex polymer architectures that are not accessible through the spontaneous anionic route.
| Polymerization Type | Initiator(s) | Conditions | Key Feature |
| Anionic | Weak bases (e.g., moisture, alcohols, amines) | Ambient temperature, presence of nucleophiles | Extremely rapid, responsible for "instant" adhesion. |
| Radical | Thermal initiators (e.g., AIBN) | Acidic conditions to suppress anionic polymerization, elevated temperature (e.g., 60-80°C). | Allows for more controlled synthesis and copolymerization. |
Kinetic Studies of Radical Propagation (kp) and Termination (kt)
The radical polymerization of this compound, while less common than its anionic counterpart, is crucial for producing copolymers and polymers with enhanced stability. mdpi.comresearchgate.net Kinetic studies, particularly the determination of the propagation rate coefficient (k_p_) and the termination rate coefficient (k_t_), are essential for understanding and controlling this process.
Research into the absolute rate constants for alkyl 2-cyanoacrylates has been conducted, primarily using the rotating sector method, under conditions designed to suppress the otherwise dominant anionic polymerization. afinitica.comsemanticscholar.org Studies on ethyl 2-cyanoacrylate (ECA), a close structural analog of this compound, provide valuable kinetic data representative of this class of monomers. In bulk polymerizations at 30°C, using anionic inhibitors like acetic acid or 1,3-propanesultone, the rate coefficients were determined. mdpi.comsemanticscholar.org The results showed that the choice of anionic inhibitor did not significantly alter the radical polymerization kinetics, indicating effective suppression of the anionic pathway. mdpi.comsemanticscholar.org
The propagation rate coefficient (k_p_) for ethyl 2-cyanoacrylate was found to be approximately 1610-1622 L·mol⁻¹·s⁻¹. afinitica.comsemanticscholar.org This value is notably high, more than five times greater than that of common monomers like methyl methacrylate (MMA) under similar conditions. mdpi.comsemanticscholar.org The high reactivity is attributed to the stabilizing effect of the nitrile group on the propagating radical. mdpi.comsemanticscholar.org The termination rate coefficient (k_t_) was determined to be in the range of 4.04–4.11 × 10⁸ L·mol⁻¹·s⁻¹. afinitica.comsemanticscholar.org Termination in the radical polymerization of cyanoacrylates is believed to occur predominantly through disproportionation. mdpi.com
Table 1: Radical Polymerization Kinetic Parameters for Ethyl 2-Cyanoacrylate at 30°C
| Anionic Inhibitor | Propagation Rate Coefficient (k_p_) (L·mol⁻¹·s⁻¹) | Termination Rate Coefficient (k_t_) (L·mol⁻¹·s⁻¹) | Source |
|---|---|---|---|
| Acetic Acid (7.0 wt%) | 1622 | 4.11 × 10⁸ | mdpi.comafinitica.com |
| 1,3-Propanesultone (0.5 wt%) | 1610 | 4.04 × 10⁸ | mdpi.comafinitica.com |
Comparison of Radical and Anionic Polymerization Pathways
This compound can polymerize via two distinct pathways: anionic and radical polymerization. These mechanisms differ significantly in their initiation, kinetics, and the properties of the resulting polymer. mdpi.comnih.gov
Anionic Polymerization: This is the most characteristic and rapid polymerization pathway for cyanoacrylates. researchgate.netvulcanchem.comaronalpha.net It is initiated by weak bases, including trace amounts of moisture on surfaces, alcohols, or amines. mdpi.comnih.govpcbiochemres.com The high electrophilicity of the β-carbon on the vinyl group makes it extremely susceptible to nucleophilic attack. mdpi.com This initiation forms a carbanion on the α-carbon, which is highly stabilized by resonance through the adjacent cyano and ester groups. mdpi.comnih.gov This stabilized carbanion then rapidly propagates by attacking another monomer molecule. mdpi.com The propagation rate coefficient (k_p_) for anionic polymerization is exceptionally high, with values reported to be close to 10⁶ L·mol⁻¹·s⁻¹, orders of magnitude faster than for radical polymerization or the anionic polymerization of monomers like MMA. nih.gov However, polymers formed through this pathway are susceptible to degradation by base-catalyzed unzipping. mdpi.com
Radical Polymerization: This pathway is more synthetically versatile but requires stringent conditions to execute. mdpi.comresearchgate.net Because the anionic pathway is so facile, radical polymerization is only possible under acidic conditions, where an anionic inhibitor (or "stabilizer") is used to suppress initiation by nucleophiles. mdpi.comnih.gov The process is then started using a conventional radical initiator, such as azobisisobutyronitrile (AIBN). nih.gov While kinetically slower than the anionic route, the radical pathway offers the significant advantage of allowing for copolymerization with a wide range of other vinyl monomers, which is very difficult to achieve anionically. mdpi.com Furthermore, polymers produced via radical polymerization exhibit greater stability, particularly against thermal and chemical degradation, as they are less prone to the unzipping depolymerization that affects anionically formed poly(cyanoacrylates). mdpi.comnih.gov
Table 2: Comparison of Anionic and Radical Polymerization of this compound
| Feature | Anionic Polymerization | Radical Polymerization |
|---|---|---|
| Initiator | Weak bases (e.g., water, alcohols, amines) mdpi.comnih.gov | Radical initiators (e.g., AIBN, BPO) in the presence of an anionic inhibitor mdpi.comnih.gov |
| Reaction Conditions | Ambient, presence of moisture aronalpha.netpcbiochemres.com | Acidic conditions to suppress anionic pathway mdpi.comresearchgate.net |
| Propagation Speed (k_p_) | Extremely fast (~10⁶ L·mol⁻¹·s⁻¹) nih.gov | Fast, but significantly slower than anionic (~10³ L·mol⁻¹·s⁻¹) mdpi.comafinitica.com |
| Copolymerization | Difficult to control mdpi.com | Readily achieved with various vinyl monomers mdpi.comrsc.org |
| Polymer Stability | Less stable; prone to unzipping/depolymerization mdpi.com | More stable; resistant to unzipping mdpi.comnih.gov |
Copolymerization Strategies Involving this compound
The ability to copolymerize this compound via radical polymerization allows for the synthesis of materials with tailored properties, overcoming some of the limitations of the homopolymer, such as brittleness. mdpi.comraajournal.com
Copolymerization with Vinyl Monomers (e.g., Methyl Methacrylate, Styrene)
Due to the strong electron-withdrawing nature of its cyano and ester groups, this compound is a powerful electron-accepting monomer. afinitica.com When copolymerized with more electron-rich vinyl monomers like methyl methacrylate (MMA) or styrene (B11656) (St), it exhibits a strong tendency toward alternation. mdpi.comnih.gov This means the resulting copolymer chain consists of alternating units of the cyanoacrylate and the comonomer rather than long blocks of a single monomer. nih.gov
The reactivity ratios (r₁ and r₂) quantify this behavior. For a cyanoacrylate monomer (M₁), a low r₁ value indicates a preference for adding the comonomer (M₂) rather than another M₁ molecule. Studies on the copolymerization of methyl 2-cyanoacrylate (a close analog) with MMA (M₂) found reactivity ratios of r₁ = 0.25 and r₂ = 0.04, confirming a high tendency for alternation. nih.gov Similar behavior is observed in the copolymerization of ethyl 2-cyanoacrylate with MMA. nih.gov
Table 3: Reactivity Ratios for Radical Copolymerization of Methyl 2-Cyanoacrylate (M₁) with Vinyl Monomers (M₂) at 60°C
| Comonomer (M₂) | r₁ (Cyanoacrylate) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type Indicated |
|---|---|---|---|---|
| Methyl Methacrylate (MMA) | 0.25 | 0.04 | 0.01 | Alternating nih.gov |
| Styrene (St) | 0.40 | 0.12 | 0.048 | Alternating nih.gov |
Spontaneous Copolymerization Phenomena
The high reactivity of alkyl 2-cyanoacrylates as electron-accepting monomers can lead to highly favorable, near-spontaneous copolymerization with strongly electron-donating monomers. mdpi.comafinitica.com For instance, when paired with electron-rich monomers like vinyl ethers, cyanoacrylates readily form alternating head-to-tail copolymers via a radical mechanism. mdpi.com The significant difference in the electronic nature of the two monomers provides a strong driving force for the cross-propagation reaction (a poly(cyanoacrylate) radical adding a vinyl ether monomer, and vice-versa), making the formation of the alternating copolymer structure exceptionally efficient. mdpi.com
Impact of Comonomers on Polymerization Kinetics and Product Characteristics
Introducing a comonomer into the polymerization of this compound has a profound effect on both the reaction kinetics and the final polymer's properties.
Product Characteristics: Copolymerization is a key strategy to modify the characteristics of the final material.
Flexibility and Softness: The homopolymer of this compound is noted for being softer and having lower softening and glass transition temperatures compared to polymers from shorter-chain cyanoacrylates like methyl or ethyl esters. nih.gov This inherent flexibility, imparted by the ethoxyethyl side chain, can be further tuned through copolymerization. nih.gov
Thermal Stability: Incorporating comonomers can significantly enhance the thermal stability of the polymer. Studies on copolymers of ethyl 2-cyanoacrylate and MMA have shown that the presence of MMA units in the chain improves stability against thermal degradation compared to the cyanoacrylate homopolymer. nih.gov
Biodegradability: The ether linkage in the side chain of this compound makes its polymer more susceptible to hydrolysis and thus more biodegradable than polymers of simple alkyl cyanoacrylates. nih.gov The rate of this degradation is affected by the polymer's molecular weight and can be further modified by the choice and proportion of comonomers. nih.gov
Role of Stabilizers and Inhibitors in Polymerization Control
Due to the extreme reactivity of this compound, particularly towards anionic polymerization, stabilizers (inhibitors) are essential for its manufacture, storage, and handling. researchgate.netgoogle.com A combination of both anionic and radical inhibitors is typically used to ensure shelf stability while allowing for rapid polymerization upon application. mdpi.comresearchgate.net
Anionic Polymerization Inhibitors: These are the most critical stabilizers, as they prevent the instantaneous polymerization initiated by trace moisture or other weak bases. google.comafinitica.com They are acidic compounds that neutralize potential anionic initiators. Common examples include:
Gaseous acids: Sulfur dioxide (SO₂) is a widely used vapor-phase inhibitor that protects the monomer in the headspace of a container. google.com
Strong acids and sulfonic acid derivatives: Compounds like methanesulfonic acid, p-toluenesulfonic acid, and even sulfuric acid are effective liquid-phase inhibitors. google.comgoogle.com
Lewis acids: Boron trifluoride (BF₃) can also be used. mdpi.comgoogle.com The concentration of these inhibitors must be carefully controlled; too little results in premature polymerization, while too much can "over-stabilize" the monomer, leading to slow or incomplete curing when used as an adhesive. raajournal.comgoogle.com
Radical Polymerization Inhibitors: To prevent polymerization initiated by free radicals, which can be generated by heat, UV light, or impurities, radical inhibitors are also added. These are typically phenolic compounds that act as radical scavengers. Common examples include:
Hydroquinone (B1673460) google.comgoogle.com
p-Methoxyphenol (MEHQ) google.com
Butylated hydroxyanisole (BHA) google.com These are added in parts-per-million (ppm) quantities and are crucial for long-term shelf stability. google.comgoogle.com
Anionic Polymerization Inhibitors (e.g., Sulfur Dioxide, Phosphoric Anhydride (B1165640), Methanesulfonic Acid)
Anionic polymerization is the most common and rapid pathway for cyanoacrylate curing, initiated by weak bases or nucleophiles such as moisture. google.comafinitica.compcbiochemres.com To prevent this, acidic compounds are added as anionic inhibitors. afinitica.comnih.gov These stabilizers work by neutralizing the basic initiators, thereby preventing the onset of polymerization. nih.gov
Sulfur Dioxide (SO₂): Sulfur dioxide is a widely used acidic gas inhibitor. google.comafinitica.com It is particularly effective in the vapor phase, preventing polymerization on the walls of the storage container above the liquid adhesive. afinitica.com SO₂ is often employed as a process stabilizer during the synthesis of the cyanoacrylate monomer. google.comafinitica.com Its concentration is a critical parameter, as it directly influences the curing time of the adhesive upon application. google.comscispace.com In some applications, SO₂ is considered more biocompatible than other strong acid inhibitors. google.com
Phosphoric Anhydride (P₂O₅): Phosphoric anhydride, also known as diphosphorus (B173284) pentoxide, is another effective anionic polymerization inhibitor. afinitica.comgoogle.com It is a powerful Lewis acid and is often used during the manufacturing process. Specifically, it can be added to neutralize any residual basic catalysts after the initial condensation reaction and before the final depolymerization step that yields the pure monomer. raajournal.com
Methanesulfonic Acid (MSA): Methanesulfonic acid is a strong organic acid that serves as a potent liquid-phase anionic inhibitor. nih.govgoogle.com It functions by providing a source of protons to terminate the propagating anionic chain or any zwitterionic species that may form, effectively halting polymerization before significant chain growth occurs. nih.gov MSA is often used in very low concentrations, typically in the parts-per-million (ppm) range, and sometimes in combination with sulfur dioxide for comprehensive stabilization. google.com
| Anionic Inhibitor | Type | Primary Function | Typical Concentration Range (in general cyanoacrylate formulations) |
| Sulfur Dioxide (SO₂) | Acidic Gas | Vapor and liquid phase stabilization; controls curing speed | 50 - 500 ppm google.com |
| Phosphoric Anhydride (P₂O₅) | Lewis Acid | Process stabilizer; neutralizes basic catalysts | Used during synthesis raajournal.com |
| Methanesulfonic Acid (MSA) | Protonic Acid | Liquid phase stabilization; terminates growing polymer chains | 5 - 100 ppm nih.govgoogle.com |
Radical Polymerization Inhibitors (e.g., Hydroquinone, Hydroquinone Monomethyl Ether)
While less common than the anionic pathway, radical polymerization can be initiated by factors such as heat or UV light. nih.gov To prevent this, radical scavengers are added to the formulation. These are typically phenolic compounds. nih.govgoogle.com
Hydroquinone (HQ): Hydroquinone is a standard and highly effective radical polymerization inhibitor. atamankimya.comwikipedia.org Its primary function is to act as a free radical scavenger. wikipedia.orgatamanchemicals.com It can donate a hydrogen atom from one of its hydroxyl groups to a reactive radical, neutralizing it. The resulting hydroquinone radical is resonance-stabilized and significantly less reactive, thus preventing the initiation or propagation of a radical chain reaction. wikipedia.org This action is crucial for ensuring the long-term shelf stability of the monomer. atamankimya.com
Hydroquinone Monomethyl Ether (MEHQ): Also known as p-methoxyphenol, MEHQ is another widely used phenolic radical inhibitor. afinitica.comgoogle.comgoogleapis.com It functions in a manner analogous to hydroquinone, scavenging free radicals to prevent unwanted polymerization. afinitica.com The choice between hydroquinone and MEHQ can depend on specific formulation requirements and desired stability characteristics.
| Radical Inhibitor | Type | Primary Function | Typical Concentration Range (in general cyanoacrylate formulations) |
| Hydroquinone (HQ) | Phenolic Compound | Free radical scavenger; prolongs shelf life | 5 - 3000 ppm google.comgoogle.comgoogle.com |
| Hydroquinone Monomethyl Ether (MEHQ) | Phenolic Compound | Free radical scavenger | Not specifically quantified in reviewed sources |
Mechanistic Understanding of Inhibition and Stabilization
The mechanism of anionic inhibition is fundamentally an acid-base neutralization. The highly electrophilic nature of the cyanoacrylate monomer makes it extremely susceptible to attack by nucleophiles (bases). pcbiochemres.com Even weak bases like water can initiate a rapid polymerization cascade, forming a carbanion that propagates the chain. google.compcbiochemres.com Anionic inhibitors are acidic compounds that readily donate a proton (H⁺). This proton can either neutralize the basic initiator before it reacts with a monomer or terminate a "living" polymer chain that has already started to form. nih.govresearchgate.net By maintaining a slightly acidic environment within the adhesive, these inhibitors ensure that the concentration of active anionic initiators remains below the threshold required for polymerization. nih.gov
The mechanism of radical inhibition involves interrupting a free-radical chain reaction. This process consists of initiation, propagation, and termination steps. Radical inhibitors like hydroquinone act as chain-terminating agents. wikipedia.org They readily donate a hydrogen atom to a propagating radical, satisfying its valency and stopping it from reacting with another monomer. The inhibitor itself becomes a radical, but this new radical is highly stabilized by resonance and sterically hindered, making it incapable of initiating a new polymer chain. wikipedia.org This effectively breaks the chain reaction and stabilizes the monomer against radical-induced polymerization, which might otherwise be triggered by exposure to energy sources like heat or light. nih.gov
For optimal shelf life and performance, a carefully balanced combination of both anionic and radical inhibitors is essential. google.com
Polymeric Materials Science and Engineering Aspects
Structure-Property Relationships of Poly(2-Ethoxyethyl 2-Cyanoacrylate)
Impact of Alkoxyethyl Side Chain on Polymer Flexibility and Softness
The ethoxyethyl side chain in poly(this compound) is a key contributor to its enhanced flexibility and softness compared to other poly(alkyl cyanoacrylates). nih.gov The incorporation of an ether linkage within the side chain increases rotational freedom along the polymer backbone. nih.govafinitica.com This is because the ether oxygen atom lacks hydrogen atoms, which facilitates easier chain rotation and results in a more flexible polymer. nih.govafinitica.com This increased flexibility makes the resulting polymer less brittle. nih.govvulcanchem.com Studies have shown that cyanoacrylates with longer side chains, including those with ether linkages, produce more elastic polymers. nih.govafinitica.com For instance, research has demonstrated that ethoxyethyl cyanoacrylate, which contains an ether side chain, is a soft and biodegradable adhesive. nih.gov This inherent flexibility is a significant advantage in applications where rigid and brittle materials would be unsuitable. nih.govafinitica.com
Glass Transition Temperature (Tg) and its Determinants in Poly(this compound)
The glass transition temperature (Tg) is a critical property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the Tg is significantly influenced by its chemical structure. Research has shown that poly(ethoxyethyl cyanoacrylate) has considerably lower softening and glass transition temperatures compared to poly(cyanoacrylates) with shorter alkyl side chains like methyl, ethyl, or isobutyl groups. nih.govvulcanchem.com This lower Tg is a direct consequence of the increased flexibility imparted by the ethoxyethyl side chain, which reduces the energy required for the polymer chains to move relative to one another. nih.govvulcanchem.com
The method of polymerization and the resulting molecular weight of the polymer can also affect the Tg. mdpi.com Generally, for poly(alkyl 2-cyanoacrylates), the Tg tends to decrease as the length and steric bulk of the ester side chain increase. mdpi.com However, factors such as the polymerization temperature and the specific analytical technique used for measurement can lead to variations in the reported Tg values. mdpi.comresearchgate.net
Table 1: Glass Transition Temperatures (Tg) of Various Poly(cyanoacrylates)
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Poly(methyl 2-cyanoacrylate) | ~160 |
| Poly(ethyl 2-cyanoacrylate) | ~150 |
| Poly(ethoxyethyl cyanoacrylate) | Significantly lower than methyl, ethyl, or isobutyl derivatives nih.govvulcanchem.com |
Note: Specific Tg values for poly(ethoxyethyl 2-cyanoacrylate) can vary based on measurement conditions and polymer characteristics.
Relationship between Molecular Weight and Polymer Properties
The molecular weight of poly(this compound) has a notable impact on its properties, including its degradation rate and mechanical performance. nih.gov Studies on the hydrolysis of poly(ethoxyethyl cyanoacrylate) have indicated that the process is significantly affected by the polymer's molecular weight. nih.gov Generally, higher molecular weight polymers tend to exhibit different degradation kinetics. nih.gov
In the context of mechanical properties, while a direct correlation for poly(this compound) is not extensively detailed in the provided search results, it is a general principle in polymer science that higher molecular weights often lead to improved mechanical properties, such as increased strength, up to a certain point. However, the synthesis process itself is influenced by molecular weight considerations. For instance, in the production of cyanoacrylate monomers, a higher molecular weight of the condensation oligomer before pyrolysis can lead to a higher yield of the final monomer. nih.gov The molecular weight distribution also plays a role, with a narrower distribution being favorable for monomer yield. nih.gov
Mechanical Performance Characteristics of Poly(this compound) and its Composites
The mechanical behavior of poly(this compound) is a direct reflection of its molecular structure, particularly the flexibility of its side chains. These characteristics can be further tailored through the formation of composites.
Evaluations of Shear Bond Strength and Deformability in Materials Systems
The shear bond strength of cyanoacrylate adhesives is a critical performance metric. While specific data for this compound is not always isolated, studies on related alkoxyethyl cyanoacrylates show a trend where increasing the side-chain length can lead to a decrease in adhesive strength, though it often remains within a useful range. nih.govafinitica.com For example, one product based on ethoxyethyl α-cyanoacrylate, TB7721, exhibits notable tensile shear bond strength on various substrates. threebond.co.jp
Table 2: Tensile Shear Bond Strength of an Ethoxyethyl α-Cyanoacrylate Adhesive (TB7721) on Various Adherends
| Adherend Material | Tensile Shear Bond Strength (MPa) |
| Fe | 18.4 |
| Al | 12.9 |
| SUS | 7.7 |
| Brass | 10.8 |
| Cu | 12.4 |
| Nickel | 7.5 |
Source: threebond.co.jp
The deformability of the polymer, a measure of its ability to change shape without fracturing, is enhanced by the flexible nature of the ethoxyethyl side chain. nih.govafinitica.com This increased deformability, or lower elastic modulus, contributes to a more resilient bond, particularly on flexible substrates. nih.govafinitica.com
Elasticity and Toughness Modification through Polymer Design
The inherent flexibility of the poly(this compound) backbone can be further modified to enhance elasticity and toughness. The incorporation of an ether oxygen in the side chain is a key design element that improves elasticity by facilitating chain rotation. nih.govafinitica.com This is a significant advantage over traditional alkyl cyanoacrylates, which tend to be more brittle. nih.govafinitica.com
Research has shown that longer carbon side-chain lengths in alkoxyethyl cyanoacrylates lead to better elasticity, as indicated by a reduced elastic modulus. nih.govafinitica.com This principle allows for the tailoring of mechanical properties by adjusting the monomer structure. For instance, polymerized hexoxyethyl cyanoacrylate has been found to be more elastic than the commercially available 2-octyl cyanoacrylate. nih.govafinitica.com The modification of cyanoacrylate systems, for example by creating blends with other flexible oligomers, has been shown to tailor mechanical properties over a wide range, achieving Young's moduli from 0.2 to 900 MPa. researchgate.net This demonstrates the potential to engineer poly(cyanoacrylate)-based materials with a broad spectrum of mechanical responses, from very soft and elastic to more rigid, by carefully designing the polymer architecture. researchgate.net
Role of Crosslinking in Enhanced Mechanical Properties
Poly(this compound), like other poly(alkyl 2-cyanoacrylates), forms linear, high-molecular-weight homopolymers through rapid anionic polymerization. researchgate.net This process results in a thermoplastic polymer that, while exhibiting strong adhesive properties, can be inherently brittle. researchgate.net To counteract this brittleness and enhance mechanical performance, crosslinking strategies can be employed. The polymerization of 2-cyanoacrylate esters typically does not create cross-linked structures. researchgate.net However, cross-links can be introduced by incorporating unsaturated structures into the formulation. Subsequent application of heat after the initial anionic polymerization can induce free-radical polymerization between these unsaturated groups, leading to the formation of a cross-linked network. researchgate.net
One method to achieve this is by including monomers with additional reactive sites, such as allyl 2-cyanoacrylate. The allyl group contains a double bond that does not participate in the initial anionic polymerization but can undergo subsequent crosslinking reactions at elevated temperatures, a feature utilized in developing thermally resistant adhesives. mdpi.comnih.gov This approach transforms the thermoplastic nature of the cured adhesive into a more thermoset-like material, improving its strength and thermal stability. While direct studies detailing specific crosslinking agents for this compound are not prevalent in the provided results, the principles derived from similar cyanoacrylates, like ethyl and allyl esters, are broadly applicable. The introduction of cross-links generally serves to increase the rigidity and thermal degradation temperature of the polymer network, at the cost of reduced flexibility.
Formulation Design for Tuned Material Properties
The properties of cured this compound can be precisely tailored through strategic formulation design, involving the addition of various components to the monomer before polymerization.
Incorporation of Plasticizers and Thickeners in Polymer Formulations
To overcome the inherent brittleness of poly(cyanoacrylates), plasticizers are commonly incorporated into formulations. These small molecules reduce the glass transition temperature (Tg) of the polymer, making the cured adhesive less rigid and more impact-resistant. researchgate.netgoogle.com For cyanoacrylate adhesives, common plasticizers include C1 to C10 alkyl esters of dibasic acids like sebacic acid and malonic acid, as well as phthalates, adipates, and succinates. google.comraajournal.com Specific examples used in various adhesive formulations include tributyl 2-acetylcitrate, diethyl phthalate, and dipropylene glycol dibenzoate. kinampark.comgoogle.com The addition of a plasticizer can make the cured bond more durable and flexible. google.com For instance, isoprene, a monomer of natural rubber, is sometimes included to provide elasticity to the adhesive after polymerization. yalashes.decilioshop.it
Thickeners are added to modify the viscosity of the liquid monomer, which is crucial for controlling its application, especially on porous or vertical surfaces. raajournal.compcbiochemres.com Polymethyl methacrylate (B99206) (PMMA) is a frequently used thickener in cyanoacrylate adhesives. yalashes.decilioshop.it It dissolves in the monomer to increase its viscosity without significantly affecting the fumes produced during curing. cilioshop.it The amount of PMMA can influence both the density and the setting speed of the adhesive. cilioshop.it Other thickening agents include various polymers and copolymers like polyacrylates and cellulose (B213188) esters, as well as inorganic fillers such as fumed silica. raajournal.comgoogleapis.com The viscosity of industrial cyanoacrylate adhesives can range widely, from very low (2 cP) to very high (3000 cP), depending on the intended application. raajournal.com
Table 1: Common Additives in Cyanoacrylate Formulations
| Additive Type | Examples | Primary Function | Reference |
|---|---|---|---|
| Plasticizers | Diethyl Phthalate, Tributyl 2-acetylcitrate, Isoprene | Increase flexibility, reduce brittleness | raajournal.comkinampark.comgoogle.comyalashes.de |
| Thickeners | Polymethyl methacrylate (PMMA), Fumed Silica | Increase viscosity, control flow | raajournal.comyalashes.decilioshop.it |
Modification with Other Polymers and Oligomers (e.g., Poly(L-lactide-co-ε-caprolactone), Poly(methyl methacrylate))
Blending this compound with other polymers and oligomers is a key strategy to achieve significant modifications in material properties.
Poly(methyl methacrylate) (PMMA): As mentioned, PMMA is frequently used as a thickener. yalashes.decilioshop.it However, its role can extend beyond viscosity control. When blended with ethyl-2-cyanoacrylate, PMMA can form a structure resembling an interpenetrating network upon the rapid polymerization of the cyanoacrylate. afinitica.com This modification has been shown to lower the tensile stiffness and increase the deformability and impact resistance of the resulting adhesive bond. afinitica.com
Poly(L-lactide-co-ε-caprolactone) (PLCL): This biodegradable elastomer can be mixed with cyanoacrylates to improve their flexibility and biocompatibility. researchgate.net Research involving allyl 2-cyanoacrylate demonstrated that mixing it with PLCL significantly improved the flexibility of the resulting material. researchgate.net By varying the copolymer composition of PLCL itself, properties such as degradation rate and mechanical characteristics can be finely tuned. thaiscience.infonih.gov While this specific blend is often explored for biomedical applications, the fundamental material science principle of blending a rigid polymer (poly-cyanoacrylate) with a soft elastomer (PLCL) to enhance elasticity is broadly applicable. researchgate.net Increasing the concentration of PLCL in such a blend typically decreases the bond strength but substantially increases flexibility. researchgate.net
Influence of Additives on Thermal and Hydrolytic Stability of Cured Polymers
The long-term performance of cured this compound is dependent on its stability against environmental factors like heat and moisture.
Thermal Stability: Poly(cyanoacrylates) generally exhibit poor thermal stability, beginning to degrade at temperatures slightly above their glass transition temperature. mdpi.comnih.gov For poly(ethyl 2-cyanoacrylate), degradation starts around 150°C. mdpi.comnih.gov To improve performance at elevated temperatures, various thermal stabilizers can be added. Additives such as maleic anhydride (B1165640), phthalic anhydride, and certain maleimide (B117702) or nadimide compounds have been shown to enhance the heat resistance of cyanoacrylate adhesive bonds. google.com
Hydrolytic Stability: The stability of the polymer in the presence of water is crucial for durability. Hydrolytic degradation occurs through the scission of the polymer backbone. raajournal.com Studies on various poly(alkyl 2-cyanoacrylates) have shown that hydrolytic stability generally increases with the length of the alkyl ester side chain. nih.gov For instance, poly(ethoxyethyl 2-cyanoacrylate) has been found to hydrolyze faster than polymers of ethyl and isobutyl cyanoacrylate. nih.gov The molecular weight of the polymer also significantly affects its hydrolysis rate. nih.gov Formulations containing fluoroalkyl methylene (B1212753) malonates have demonstrated improved thermal and hydrolytic stability compared to standard ethyl 2-cyanoacrylate. mdpi.com To ensure stability in the liquid monomer state before curing, inhibitors of both anionic and radical polymerization are added. Anionic inhibitors include acidic compounds like sulfur dioxide and methanesulfonic acid, while radical inhibitors include substances like hydroquinone (B1673460). google.comgoogleapis.com
Surface Chemistry and Adhesion Mechanisms (Non-Biological Context)
The remarkable adhesive properties of this compound stem from its unique polymerization chemistry that is initiated at the substrate surface.
Interactions with Substrate Surfaces
The adhesion of cyanoacrylates is primarily driven by a rapid, surface-catalyzed anionic polymerization. raajournal.compcbiochemres.com The this compound monomer possesses two strong electron-withdrawing groups (the cyano group and the ester group) attached to the same carbon atom of the double bond. nih.govraajournal.com This electronic structure makes the other carbon of the double bond highly susceptible to attack by even weak nucleophiles. nih.govpcbiochemres.com
Almost all surfaces at room temperature have a thin, adsorbed layer of moisture. raajournal.com The hydroxyl ions in this water layer act as the nucleophilic initiator, attacking the monomer and starting the polymerization process. pcbiochemres.compcbiochemres.com This initiation creates a carbanion that rapidly propagates, adding more monomer units to form long polymer chains. nih.govraajournal.com The reaction is exothermic, and the heat generated can further accelerate the cure. pcbiochemres.com
The resulting high-molecular-weight polymer chains form a hard, glassy resin that mechanically interlocks with the microscopic pores and asperities of the substrate surface, creating a strong bond. pcbiochemres.comresearchgate.net While the primary bonding force is mechanical interlocking, the initial chemical interaction with surface initiators is the critical first step. The process is so effective that cyanoacrylates can bond a wide variety of non-biological materials, including metals, plastics, ceramics, and rubber. aronalpha.net The efficiency and speed of bonding can be affected by the nature of the substrate; acidic surfaces can slow down or inhibit the anionic polymerization, while basic surfaces can accelerate it. raajournal.com
Table 2: Bond Strength of a Standard Cyanoacrylate Adhesive on Various Substrates
| Substrate | Tensile Shear Strength (MPa) |
|---|---|
| Steel | 15 - 25 |
| Aluminum | 12 - 20 |
| Neoprene | >5 |
| Nitrile Rubber | >5 |
| Polycarbonate | >5 |
| PVC | >6 |
Note: This table provides typical values for standard ethyl cyanoacrylate as a representative example to illustrate performance on different materials. Actual values for this compound may vary based on specific formulation and testing conditions.
Factors Affecting Adhesion Performance
The performance of adhesives based on this compound is not intrinsic to the monomer alone but is the result of a complex interplay of various factors. The final strength and durability of the adhesive bond are critically dependent on the properties of the materials being joined (substrates), the preparation of their surfaces, the geometry of the joint, and the environmental conditions during and after application. Understanding these variables is essential for optimizing the bonding process and ensuring a reliable and durable adhesive joint.
Substrate Properties
The nature of the substrate is a primary determinant of adhesive performance. Key characteristics include the material's surface energy, porosity, and chemical reactivity.
Surface Energy: Cyanoacrylate adhesives, including this compound, achieve the strongest bonds on substrates with high surface energy, such as metals and glass, as this promotes better wetting and spreading of the adhesive. pcbiochemres.com Conversely, materials with low surface energy, like polyethylene (B3416737) and polypropylene, are challenging to bond without specialized surface treatment because the adhesive does not spread out effectively over the surface. pcbiochemres.comincurelab.comhisco.com
Porosity: Porous materials such as wood, leather, or certain fabrics can absorb the liquid adhesive before it has a chance to polymerize at the bond line. incurelab.com This wicking action can lead to a "starved" joint with insufficient adhesive, resulting in significantly reduced bond strength. incurelab.com For such applications, higher viscosity or gel formulations of cyanoacrylates are often employed to prevent excessive absorption. gluegun.com
Substrate Reactivity: The polymerization of this compound is an anionic process initiated by weak bases, with surface moisture being the most common initiator. vulcanchem.compcbiochemres.com Therefore, the chemical nature of the substrate surface plays a significant role. Acidic surfaces can neutralize the basic initiators, slowing down or even inhibiting the cure, whereas alkaline or basic surfaces can accelerate polymerization. vulcanchem.com Some plastics that contain high levels of plasticizers or fillers may interact with the adhesive, leading to material degradation such as softening or embrittlement over time. incurelab.com
The setting time of this compound varies significantly with the substrate material, as demonstrated by data for commercial adhesives based on this monomer.
| Substrate Material | Setting Time (seconds) |
|---|---|
| Rigid PVC | 10 |
| Polymethylmethacrylate (PMMA) | 15 |
| Aluminum | 15 |
| Steel | 15 |
| Stainless Steel | 15 |
| ABS | 30 |
| Polycarbonate (PC) | 30 |
Data sourced from Aron Alpha Type 802 Technical Data Sheet. aronalpha.net
Surface Preparation
Proper preparation of the substrate surface is one of the most critical steps in achieving a strong and reliable adhesive bond. incurelab.comincurelab.com The objective is to present a clean, dry, and chemically active surface to the adhesive. gluegun.com
Cleaning: Surfaces must be meticulously cleaned to remove any contaminants such as dust, oil, grease, or mold release agents. incurelab.comgluegun.com Solvents are often used for this purpose, followed by complete drying, as residual solvents can interfere with the bond. gluegun.com
Primers and Activators: For difficult-to-bond, low surface energy plastics, specific primers are used. incurelab.comhisco.com These primers modify the surface chemistry, increasing its energy and making it more receptive to the adhesive. hisco.com Activators, or accelerators, can be used to speed up the cure on very acidic or dry surfaces, or to cure adhesive that is squeezed out of a joint. aronalpha.net However, the use of an accelerator can sometimes lead to a reduction in the ultimate bond strength. aronalpha.net
| Substrate | Treatment | Adhesive Shear Strength (MPa) | Observation |
|---|---|---|---|
| Polytetrafluoroethylene (PTFE) | None (Control) | 0.19 | Very low adhesion. |
| Polytetrafluoroethylene (PTFE) | Cyanoacrylate Primer | 0.93 | Significant increase in bond strength. |
| Polyethylene | None (Control) | ~0 | Essentially no bond. |
| Polyethylene | Cyanoacrylate Primer | >2.0 | Strong bond achieved, often leading to substrate failure. |
Illustrative data based on findings for cyanoacrylate systems. hisco.com
Joint Design
Bond Line Thickness (Gap): Cyanoacrylate adhesives perform best with very thin bond lines. aronalpha.net A close-fitting joint ensures rapid curing and optimal strength. aronalpha.net As the gap between the substrates increases, the cure time slows down significantly. aronalpha.net Large gaps can prevent the adhesive from curing completely, leading to a weak bond. google.com
Adhesive Quantity: Applying an excessive amount of adhesive does not increase bond strength and can be detrimental. aronalpha.net Too much adhesive increases the cure time and can lead to "blooming," a white, powdery residue that forms on the areas surrounding the bond line, which is a characteristic that low-odor formulations like this compound are designed to minimize. vulcanchem.comaronalpha.net The optimal quantity is typically a very thin film (e.g., 0.03 - 0.05 mm). aronalpha.net
Stress Distribution: Joints should be designed to place the adhesive under shear or compressive stress rather than peel or cleavage stress, as cyanoacrylates are typically much weaker under peel forces. mdpi.com
Environmental Conditions
The ambient environment during application and throughout the service life of the adhesive has a profound impact on performance.
Humidity: As moisture is the primary catalyst for the polymerization of this compound, the level of relative humidity in the atmosphere is a critical factor. vulcanchem.comaronalpha.net High humidity accelerates the cure speed, while very low humidity can significantly slow it down. aronalpha.net In extremely dry conditions, an accelerator may be needed to initiate the reaction in a timely manner. aronalpha.net
Temperature: Higher temperatures generally increase the rate of polymerization. pcbiochemres.comvulcanchem.com However, the service temperature range is also a crucial consideration. While some cyanoacrylate formulations can be enhanced for better thermal resistance, standard polymers can become brittle at low temperatures or soften at elevated temperatures, compromising bond integrity. kohesibond.comnih.gov Studies on other cyanoacrylates have shown that thermal cycling—repeatedly exposing the bond to high and low temperature extremes—can cause significant degradation of bond strength, with one study noting an 80% loss of strength after 500 cycles. kohesibond.comnih.gov The polymer formed from this compound has been shown to have lower softening and glass transition temperatures compared to polymers of shorter-chain cyanoacrylates like methyl or ethyl cyanoacrylate, which contributes to its greater flexibility. nih.gov
Degradation Pathways and Polymer Stability Research
Hydrolytic Degradation Mechanisms of Poly(2-Ethoxyethyl 2-Cyanoacrylate)
The primary mechanism for the breakdown of poly(alkyl cyanoacrylates) (PACAs) in aqueous environments is hydrolysis. scispace.comafinitica.comgoogle.com This process involves the cleavage of the polymer backbone and can also affect the ester side chains.
The hydrolytic degradation of poly(this compound) involves the scission of the polymer chain. afinitica.com The rate of this degradation is influenced by the pH of the aqueous environment, with alkaline conditions significantly increasing the degradation rate compared to neutral conditions. afinitica.comgoogle.comgoogle.com In vitro studies have demonstrated that the degradation of cyanoacrylate polymers occurs through hydrolytic scission under both homogeneous and heterogeneous conditions. afinitica.comgoogle.comgoogle.com The presence of an ether linkage in the side chain of poly(this compound) increases its susceptibility to hydrolytic cleavage, leading to a faster degradation rate compared to polymers like poly(ethyl cyanoacrylate) and poly(isobutyl cyanoacrylate). vulcanchem.com The degradation process is often evaluated by measuring formaldehyde (B43269) generation, mass loss, and changes in molecular weight over time. vulcanchem.com
The rate of hydrolytic degradation of poly(alkyl cyanoacrylates) is significantly influenced by both the polymer's molecular weight and the length of its alkyl side chain. raajournal.cominchem.org
Molecular Weight: Generally, a lower molecular weight of the cyanoacrylate polymer leads to a faster rate of hydrolytic degradation. researchgate.net Studies have shown that a decrease in the number average molecular weight is a prominent indicator of degradation. researchgate.net
Side-Chain Length: The length of the alkyl side chain plays a crucial role in the degradation kinetics. For poly(alkyl cyanoacrylates), a longer side chain generally results in a slower degradation rate. raajournal.cominchem.org This is attributed to the increased hydrophobicity and potential steric hindrance provided by longer chains, which can protect the polymer backbone from hydrolytic attack. google.com Conversely, shorter side chains lead to faster degradation. researchgate.net The presence of an ether group in the side chain, as in this compound, can increase hydrophilicity, potentially leading to faster water permeation and quicker degradation compared to alkyl cyanoacrylates of similar molecular weight. nih.gov For instance, poly(ethoxyethyl cyanoacrylate) has been observed to degrade faster than polymers of ethyl cyanoacrylate and isobutyl cyanoacrylate. vulcanchem.com
The following table summarizes the general relationship between these factors and the hydrolysis rate.
| Factor | Change | Effect on Hydrolysis Rate |
| Molecular Weight | Decrease | Increase |
| Side-Chain Length | Increase | Decrease |
The hydrolytic degradation of poly(alkyl 2-cyanoacrylates) results in the formation of specific breakdown products, primarily through a reverse Knoevenagel reaction. inchem.org The main identified degradation products are formaldehyde and the corresponding alkyl cyanoacetate (B8463686). afinitica.comgoogle.cominchem.org
The proposed mechanism involves an initial attack by hydroxyl ions on the polymer backbone, leading to the cleavage of the carbon-to-carbon bonds. inchem.org This process releases formaldehyde and generates an alkyl cyanoacetate. afinitica.cominchem.org The formation of formaldehyde has been confirmed through the preparation of its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) and dimedone derivatives. afinitica.com A decrease in the polymer's number-average molecular weight accompanies the production of formaldehyde. afinitica.com For example, poly(ethoxyethyl 2-cyanoacrylate) has been noted to release formaldehyde upon degradation. inchem.org
In addition to backbone cleavage, hydrolysis of the ester bonds in the side chain can also occur. scispace.comnih.gov This enzymatic or chemical process yields poly(cyanoacrylic acid) and the corresponding alcohol, in this case, 2-ethoxyethanol (B86334). scispace.cominchem.org Therefore, a combination of these degradation pathways can result in the formation of formaldehyde, an alcohol (2-ethoxyethanol), and soluble, low-molecular-weight acidic substances like cyanoacetate. inchem.org The rate of formaldehyde release is often linked to the polymer's structure, with poly(ethoxyethyl 2-cyanoacrylate) showing significant release. inchem.org
Influence of Molecular Weight and Side-Chain Length on Hydrolysis Rate
Thermal Degradation Profiles and Kinetics
The thermal stability of poly(this compound) is a key characteristic, and its degradation at elevated temperatures primarily occurs through depolymerization.
Poly(alkyl cyanoacrylates) generally exhibit poor thermal stability, beginning to degrade at temperatures slightly above their glass transition temperature (Tg), which is often significantly lower than their ceiling temperature (Tc). mdpi.com For instance, poly(ethyl 2-cyanoacrylate) starts to degrade around its Tg of approximately 150°C, while its Tc is 276°C. mdpi.comnih.gov
The thermal degradation of oligo(ethoxyethyl α-cyanoacrylate) has been shown to occur at distinct temperatures. Thermogravimetric analysis (TGA) has identified two main degradation stages: one at 194°C, attributed to the depolymerization of high molecular weight oligomers, and another at 253°C, corresponding to the depolymerization of lower molecular weight species. scispace.com The primary mechanism of weight loss is the depolymerization of the oligomer back into the ethoxyethyl α-cyanoacrylate monomer, which then evaporates. scispace.com The maximum rate of this depolymerization occurs in the temperature range of 150–200°C. scispace.com The critical step in the synthesis of cyanoacrylate monomers is the high-temperature thermal degradation of the polymer, which can range from 150°C to over 200°C. google.com
The thermal degradation of poly(alkyl 2-cyanoacrylates) predominantly proceeds via a chain "unzipping" or retro-polymerization mechanism. nih.govresearchgate.net This process is initiated at a chain terminus and results in the sequential release of monomer units, rather than random chain scission that would produce oligomeric fragments. nih.govmdpi.com The linear structure of polymers like poly(ethyl 2-cyanoacrylate) facilitates this unzipping of the polymer backbone. mdpi.com
This unzipping can be initiated by the presence of adventitious bases even in common organic solvents at room temperature. nih.gov The process leads to a significant reduction in the polymer's molecular weight as the original polymer chain is broken down and the unzipped monomer may repolymerize into much shorter "daughter" polymers. nih.govmdpi.com For poly(n-butylcyanoacrylate), it has been observed that in many cases, the degradation results in a nearly quantitative conversion back to the monomer, with the residual polymer maintaining a molecular weight similar to the original. This suggests a zip length greater than the degree of polymerization of the polymer chains. cnrs.fr Under ideal conditions, the polymer undergoes a clean unzipping reaction that releases the cyanoacrylate monomer. google.com
Stabilization Against Thermal Degradation
A significant challenge for polymers of 2-cyanoacrylate is their susceptibility to thermal degradation at moderately high temperatures. google.comjustia.com This issue can limit their application in environments where they might face intermittent temperatures exceeding 120°C or prolonged exposure to temperatures around 80°C. google.comepo.org The challenge of improving the thermal stability of the cured polymer is distinct from the need to stabilize the liquid monomer against premature polymerization during storage. google.comepo.org
Research into enhancing the thermal properties of cyanoacrylate adhesives has explored the use of various additives. The goal is to bolster heat resistance without negatively impacting the monomer's cure speed or storage stability. epo.org While much of the specific research has centered on poly(ethyl cyanoacrylate), the principles are applicable across the class of materials. Additives such as maleic anhydride (B1165640) and combinations of sulfone compounds with dicarboxylic acids or anhydrides have been reported to improve the thermal resistance of cyanoacrylate polymers. epo.org The effectiveness of these stabilizing additives is often assessed using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature to determine the onset of decomposition. google.comepo.org
Table 1: General Strategies for Thermal Stabilization of Cyanoacrylate Polymers
| Stabilization Strategy | Example Additives | Purpose | Analytical Method |
|---|---|---|---|
| Incorporation of Heat-Resistant Additives | Maleic anhydride, Sulfone compounds | To increase the decomposition temperature of the cured polymer. epo.org | Thermogravimetric Analysis (TGA) google.com |
| Co-polymerization | Divinyl sulfone | To create cross-links within the polymer structure, enhancing thermal stability. epo.org | Dynamic and Isothermal Thermal Analysis google.com |
Environmental and Long-Term Stability Studies (Excluding Human Exposure)
The long-term performance of poly(this compound) is governed by its inherent chemical structure and its interaction with environmental factors.
Considerations for Polymer Longevity in Engineered Systems
The longevity of poly(this compound) in engineered applications is constrained by its thermal and chemical stability. Like other polycyanoacrylates, it is vulnerable to thermal degradation at relatively moderate temperatures. justia.com The principal mechanism of thermal degradation is a depolymerization, or "unzipping," reaction that starts at the polymer chain's end and reverts the material to its monomer form. sci-hub.semdpi.com
The polymer derived from this compound exhibits lower softening and glass transition temperatures when compared to polymers of methyl, ethyl, or isobutyl cyanoacrylates, which suggests a lower threshold for thermal stability. nih.gov For comparison, poly(ethyl 2-cyanoacrylate), a common analogue, begins to degrade near its glass transition temperature of 140–150°C, with a reduction in adhesive capability observed at temperatures as low as 80–100°C. mdpi.com The long-term stability can also be compromised by the presence of residual basic compounds from the initial polymerization, which can catalyze the unzipping degradation process over time. sci-hub.se
Table 2: Glass Transition Temperatures (Tg) of Various Poly(alkyl 2-cyanoacrylates)
| Polymer | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| Poly(methyl 2-cyanoacrylate) | Higher than Poly(ethoxyethyl 2-cyanoacrylate) | nih.gov |
| Poly(ethyl 2-cyanoacrylate) | ~140-150 °C | mdpi.com |
| Poly(isobutyl 2-cyanoacrylate) | Higher than Poly(ethoxyethyl 2-cyanoacrylate) | nih.gov |
| Poly(this compound) | Much lower than methyl, ethyl, or isobutyl variants | nih.gov |
Biodegradation of Poly(this compound) in Environmental Contexts
Poly(this compound) is recognized as a soft and biodegradable polymer. nih.gov Research has demonstrated that its rate of hydrolysis is faster than that of poly(ethyl cyanoacrylate) and poly(isobutyl cyanoacrylate). nih.gov This accelerated degradation is largely attributed to the ether linkage within the ethoxyethyl side chain, which renders the polymer more susceptible to hydrolytic cleavage. vulcanchem.com
The biodegradation of this polymer can occur via two primary pathways:
Main-Chain Scission : This pathway involves the cleavage of the carbon-to-carbon polymer backbone through a process described as a reverse Knoevenagel reaction. inchem.org A major product of this degradation route is formaldehyde. inchem.org Studies have shown that poly(this compound) is among the polycyanoacrylates that release the most formaldehyde upon degradation. inchem.org
Side-Chain Hydrolysis : This pathway involves the chemical or enzymatic cleavage of the ester bond in the side chain. inchem.org This process splits the polymer into two main components: poly(cyanoacrylic acid) and the corresponding alcohol, 2-ethoxyethanol. inchem.org
Table 3: Degradation Pathways and Products of Poly(this compound)
| Degradation Pathway | Description | Key Degradation Products |
|---|---|---|
| Main-Chain Scission | Cleavage of the C-C backbone via a reverse Knoevenagel reaction. inchem.org | Formaldehyde, Alkyl Cyanoacetate inchem.org |
| Side-Chain Hydrolysis | Enzymatic or chemical cleavage of the ester linkage. inchem.org | Poly(cyanoacrylic acid), 2-Ethoxyethanol inchem.org |
Factors Affecting Degradation in Diverse Environmental Conditions
The rate and extent of degradation for poly(this compound) are influenced by a combination of chemical, physical, and structural factors.
Chemical Environment : The presence of water is a primary driver of degradation through hydrolysis. nih.gov This degradation is significantly accelerated in alkaline (basic) solutions and by increased temperatures. inchem.org The chemical mechanism in aqueous environments is understood to begin with an attack by hydroxyl ions on the polymer chain. inchem.org
Polymer Properties : Physical characteristics of the polymer play a crucial role. The molecular weight of the polymer has a significant impact on its rate of hydrolysis. nih.gov Furthermore, factors such as the polymer's surface area, the size of its particles, and the distribution of molecular weights also influence the degradation rate. inchem.org For example, polycyanoacrylates in powder form have been observed to degrade much more rapidly than when they are in a solid film form. researchgate.net
Side-Chain Structure : For most poly(alkyl 2-cyanoacrylates), the degradation rate typically increases as the length of the alkyl side-chain decreases. inchem.org However, poly(this compound) is a notable exception. The ether linkage in its side chain enhances its susceptibility to hydrolysis, leading to a faster degradation rate compared to some counterparts with shorter alkyl chains, such as the ethyl and isobutyl variants. nih.govinchem.org
Table 4: Summary of Factors Influencing Degradation
| Factor | Influence on Degradation Rate | Details |
|---|---|---|
| pH | Increases in alkaline conditions | Degradation is enhanced by hydroxyl ions. inchem.org |
| Temperature | Increases with heat | Thermal energy accelerates chemical degradation reactions. inchem.org |
| Water | Essential for hydrolysis | The primary medium for hydrolytic degradation pathways. nih.gov |
| Molecular Weight | Significant impact | The rate of hydrolysis is greatly affected by the polymer's molecular weight. nih.gov |
| Physical Form | Increases with surface area | Powders degrade faster than solid films. researchgate.net |
| Side-Chain Structure | Exceptionally high | The ether linkage in the ethoxyethyl group increases susceptibility to hydrolysis. nih.govvulcanchem.com |
Advanced Analytical and Characterization Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-ethoxyethyl 2-cyanoacrylate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to each unique nucleus in the molecule, allowing for unambiguous structural assignment.
In the ¹H-NMR spectrum of the EECA monomer, the appearance of two distinct peaks corresponding to the vinyl protons (CH₂=) confirms the successful depolymerization of the oligomer intermediate into the final monomer product. scispace.com A study on the synthesis and characterization of ethoxyethyl α-cyanoacrylate showed that after depolymerization, two new peaks appeared at 6.63 and 7.05 ppm, which were assigned to the protons of the vinyl group (C=CH₂). scispace.com The disappearance of methylene (B1212753) protons adjacent to the cyanide group, which are present in the intermediate oligo(ethoxyethyl α-cyanoacrylate), further substantiates the formation of the monomer. scispace.com
The analysis of related cyanoacrylates, such as 2-methoxyethyl 2-cyanoacrylate, shows characteristic signals that can be analogously applied to EECA. For instance, the vinyl proton is typically deshielded and appears as a singlet, while the protons of the ethoxyethyl group would exhibit characteristic triplet or multiplet splitting patterns due to vicinal coupling.
¹³C-NMR spectroscopy provides complementary information. Key signals would include those for the ester carbonyl carbon, the carbons of the cyano and vinyl groups, and the carbons of the ethoxyethyl side chain. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly based on solvent and experimental conditions.)
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | CH₃ (ethoxy) | ~1.2 | Triplet |
| CH₂ (ethoxy) | ~3.5 | Quartet | |
| -O-CH₂-CH₂-O- | ~3.7 | Triplet | |
| -O-CH₂-CH₂-O- | ~4.3 | Triplet | |
| C=CH₂ (vinyl) | ~6.6-7.1 | Singlets | |
| ¹³C | CH₃ (ethoxy) | ~15 | |
| CH₂ (ethoxy) | ~66 | ||
| -O-CH₂-CH₂-O- | ~68-70 | ||
| C=CH₂ (vinyl) | ~103-130 | ||
| C≡N (cyano) | ~116 | ||
| C=O (ester) | ~163 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the characteristic functional groups within the this compound molecule. The presence of specific vibrational frequencies in the IR spectrum confirms the molecular structure synthesized.
Key characteristic absorption bands for cyanoacrylates include:
C≡N stretch: A weak to medium intensity band for the nitrile group. For the related 2-methoxyethyl cyanoacrylate, this appears around 2230 cm⁻¹.
C=O stretch: A strong intensity band characteristic of the ester carbonyl group, typically seen around 1732 cm⁻¹ for 2-methoxyethyl cyanoacrylate.
C=C stretch: A weak intensity band for the carbon-carbon double bond of the vinyl group, observed at approximately 1616 cm⁻¹.
C-O-C stretch: Bands associated with the ether linkage in the ethoxyethyl side chain would also be present, typically in the 1000-1200 cm⁻¹ region. researchgate.netresearchgate.net
FTIR analysis is a reliable method to confirm the successful synthesis and purity of the monomer. ncl.edu.tw
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | ~2230 | Weak-Medium |
| Ester Carbonyl (C=O) | Stretching | ~1730-1735 | Strong |
| Vinyl (C=C) | Stretching | ~1615-1620 | Weak |
| Ether (C-O-C) | Stretching | ~1000-1200 | Medium-Strong |
Mass spectrometry (MS) is employed for determining the molecular weight and analyzing the fragmentation pattern of this compound. vulcanchem.com The molecular weight of EECA is 169.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of the EECA monomer and identifying any volatile impurities or residual starting materials. ncl.edu.twnih.gov For example, GC-MS can be used to monitor the levels of volatile organic compounds (VOCs) in products containing cyanoacrylates. industrialchemicals.gov.au The purity of synthesized alkoxyethyl cyanoacrylates has been confirmed using GC-MS, which revealed a single major component with only trace impurities. nih.gov
Predicted collision cross-section (CCS) values for various adducts of EECA, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in identification during mass spectrometric analysis. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.08118 | 134.1 |
| [M+Na]⁺ | 192.06312 | 142.5 |
| [M-H]⁻ | 168.06662 | 134.9 |
Data sourced from PubChemLite. uni.lu
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. omu.edu.tr While obtaining a suitable single crystal of the highly reactive EECA monomer can be challenging, analysis of related cyanoacrylate compounds provides significant insight into its likely solid-state structure. researchgate.net
Studies on similar molecules reveal that the acrylic backbone and ester group tend to form a planar structure, which is stabilized by conjugation. This planarity is crucial for the molecule's reactivity. X-ray diffraction studies on derivatives have confirmed a Z-configuration around the vinyl group, which minimizes steric hindrance between the ester and cyano groups. acs.org It is expected that this compound would adopt a similar, nearly planar conformation in the solid state, stabilized by intermolecular interactions. researchgate.net
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Compounds
Chromatographic Separation and Molecular Weight Analysis
Chromatographic techniques are essential for separating EECA from impurities and for analyzing the molecular weight distribution of its polymer.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary methods for assessing the purity of this compound and for profiling any non-volatile impurities.
A reverse-phase HPLC (RP-HPLC) method has been specifically developed for the analysis of EECA. sielc.com This method typically utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (like Newcrom R1) and a mobile phase consisting of acetonitrile, water, and an acid modifier such as phosphoric acid. vulcanchem.comsielc.comsielc.com For compatibility with mass spectrometry detection (LC-MS), formic acid is often substituted for phosphoric acid. sielc.com These methods are scalable and can be adapted for preparative separation to isolate and identify impurities. sielc.com
UPLC, which uses smaller particle size columns (e.g., sub-2 µm), offers faster analysis times and higher resolution, making it suitable for high-throughput screening and rapid quality control. sielc.comlcms.cz Given the reactivity of cyanoacrylates, analyses are often performed at sub-ambient temperatures (e.g., 5 °C) to minimize sample degradation during the run. lcms.cz
Table 4: Example HPLC/UPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC/UPLC | sielc.comlcms.cz |
| Column | Newcrom R1 or Acclaim RSLC 120 C18 (2.2 µm) | vulcanchem.comlcms.cz |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |
| Detection | UV (e.g., 220 nm) or Mass Spectrometry | lcms.czthermofisher.com |
| Temperature | Can be sub-ambient (e.g., 5 °C) to ensure stability | lcms.cz |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. afinitica.com For poly(this compound), GPC analysis is essential for correlating the polymerization conditions with the resulting polymer chain lengths.
Research has shown that the molecular weight of poly(this compound) is significantly influenced by the polymerization solvent system. grafiati.com For instance, studies have demonstrated that a mixed solvent system of cyclohexane (B81311) and toluene (B28343) can yield a higher reaction rate and greater molecular weight of the resulting polymer. grafiati.com This is attributed to the properties of the water-solvent azeotropic mixture, which affects the water removal rate during polymerization. grafiati.com
In a typical GPC analysis of oligo(ethoxyethyl α-cyanoacrylate), a Shimadzu LC-10AT apparatus equipped with a differential refractive index detector can be used. afinitica.com The analysis is often performed with Tosoh G3000HXL columns at a flow rate of 1 mL/min, using a 0.1% sample concentration in tetrahydrofuran (B95107) (THF). afinitica.com It is important to note that polystyrene standards are commonly used for calibration, meaning the determined molecular weight is a polystyrene-equivalent molecular weight. afinitica.comspiedigitallibrary.org The molecular weight of cyanoacrylate polymers can range from 10⁵ to 10⁷ g·mol⁻¹. mdpi.com
Lowering the reaction temperature during the condensation of ethoxyethyl cyanoacetate (B8463686) with formaldehyde (B43269) can minimize the formation of low molecular weight species. afinitica.com For example, reducing the temperature from 90°C to 75°C has been shown to shift the molecular weight distribution towards higher molecular weight oligomers. afinitica.com
Table 1: GPC Parameters for Poly(this compound) Analysis
| Parameter | Value | Reference |
| Instrument | Shimadzu LC-10AT with RID-10A detector | afinitica.com |
| Columns | Tosoh G3000HXL | afinitica.com |
| Solvent | Tetrahydrofuran (THF) | afinitica.com |
| Flow Rate | 1 mL/min | afinitica.com |
| Sample Concentration | 0.1% in THF | afinitica.com |
| Calibration | Polystyrene standards | afinitica.comspiedigitallibrary.org |
Preparative Chromatography for Isolation of Compounds
Preparative chromatography is a crucial technique for the isolation and purification of this compound monomer from reaction mixtures or for separating it from its oligomers and impurities. sielc.comfractioncollector.info This method operates on a larger scale than analytical chromatography, with the primary goal of obtaining a purified compound of interest. rotachrom.com
High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the preparative separation of this compound. A reverse-phase HPLC method using a Newcrom R1 column, which has low silanol activity, has been developed for this purpose. sielc.comvulcanchem.com The mobile phase typically consists of acetonitrile, water, and an acid like phosphoric acid. sielc.comvulcanchem.com For applications requiring mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.comvulcanchem.com This HPLC method is scalable, allowing for the isolation of impurities and the purification of the monomer. sielc.comvulcanchem.com
The process of isolating the monomer is often a key step in its synthesis. For instance, after the condensation reaction of ethoxyethyl cyanoacetate with formaldehyde, which forms oligo(ethoxyethyl α-cyanoacrylate), the resulting oligomer is depolymerized to yield the monomer. afinitica.com The crude monomer collected from this depolymerization can then be purified using techniques like preparative chromatography.
Table 2: HPLC Parameters for Preparative Separation of this compound
| Parameter | Description | Reference |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comvulcanchem.com |
| Column | Newcrom R1 (low silanol activity) | sielc.comvulcanchem.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.comvulcanchem.com |
| Scalability | Suitable for preparative separation and isolation of impurities | sielc.comvulcanchem.com |
Thermal and Mechanical Characterization
The thermal and mechanical properties of this compound and its polymer are critical for determining their suitability in various applications, particularly those involving temperature fluctuations and mechanical stress.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and degradation profile of poly(this compound). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. peerj.com
For poly(ethoxyethyl α-cyanoacrylate), TGA reveals that the polymer undergoes depolymerization, breaking down into the monomer which then evaporates, causing a significant weight loss. afinitica.com Studies have shown that the maximum depolymerization rate for this polymer occurs in the temperature range of 150–200°C. afinitica.com Another study indicates that the fastest thermal degradation of poly(α-ethoxyethyl cyanoacrylate) happens at approximately 210°C. grafiati.com The thermal resistance is considered good below 100°C, with 120°C being the highest temperature it can withstand without losing mechanical strength. grafiati.com
A typical TGA experiment involves heating the sample from room temperature to a higher temperature, for example 400°C, at a constant heating rate, often 10°C/min, under a nitrogen atmosphere. afinitica.com
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Curing Behavior
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. torontech.comqualitest.ae It is instrumental in determining thermal transitions such as the glass transition temperature (Tg) and in studying the curing (polymerization) behavior of this compound. afinitica.comveryst.com
The curing of this compound is an exothermic process. afinitica.com DSC can be used to monitor this reaction over time. As the curing progresses, the exothermic peak diminishes, and the glass transition temperature of the polymer increases. afinitica.com For a completely cured poly(ethoxyethyl α-cyanoacrylate), the glass transition temperature has been determined to be 53°C. afinitica.com In contrast, the oligo(ethoxyethyl α-cyanoacrylate) formed during the initial condensation reaction exhibits a much lower glass transition temperature, around -14.9°C. afinitica.com
DSC analysis is typically performed by ramping the temperature of the sample at a controlled rate. For instance, to determine the glass transition and melting temperatures of poly(ethoxyethyl α-cyanoacrylate), a temperature ramp from room temperature may be employed. afinitica.com
Table 3: Thermal Properties of Poly(this compound) from DSC and TGA
| Property | Value | Analytical Method | Reference |
| Glass Transition Temperature (Tg) of Oligomer | -14.9°C | DSC | afinitica.com |
| Glass Transition Temperature (Tg) of Cured Polymer | 53°C | DSC | afinitica.com |
| Maximum Depolymerization Temperature Range | 150–200°C | TGA | afinitica.com |
| Fastest Thermal Degradation Temperature | ~210°C | TGA | grafiati.com |
| Maximum Temperature without Mechanical Strength Loss | 120°C | - | grafiati.com |
Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Moduli
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, such as polymers. anton-paar.comnetzsch.com DMA applies an oscillating force to a sample and measures its response, providing information about the storage modulus (E'), which represents the elastic portion, and the loss modulus (E''), which represents the viscous portion of the material's behavior. anton-paar.com The ratio of the loss modulus to the storage modulus gives the damping factor (tan δ). anton-paar.com
For poly(alkyl 2-cyanoacrylates), DMA is used to study the effect of temperature on these moduli and to determine the glass transition temperature. researchgate.net The stiffness of the polymer, which is related to the storage modulus, can be evaluated as a function of the alkyl group in the cyanoacrylate monomer. researchgate.net It has been generally observed that for poly(alkyl 2-cyanoacrylates), the elastic modulus decreases as the length of the alkyl radical in the side chain increases. researchgate.net
A typical DMA experiment involves subjecting a film of the polymer to a fixed frequency oscillation over a range of temperatures. researchgate.net This allows for the determination of how the material's mechanical properties change with temperature, providing crucial data for predicting its performance in real-world applications.
Rheological Studies of Monomer and Polymer Systems
Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. Rheological studies of this compound monomer and its polymer systems are important for understanding their processing and application characteristics. The viscosity and flow behavior of the monomer are critical for its use as an adhesive, affecting its spreadability and gap-filling capabilities. researchgate.net
The molecular weight of the polymer significantly affects the rheological properties of adhesive formulations. researchgate.net For instance, the viscosity of cyanoacrylate adhesives is often modified by adding thickener polymers. raajournal.com Studies on pressure-sensitive adhesives have shown that the molecular weight of the constituent polymers influences properties like tack and peel strength. researchgate.net While specific rheological data for this compound is not extensively detailed in the provided context, it is known that nano-SiO₂-filled alkoxy-ethyl-cyanoacrylate has shown improved mechanical properties. researchgate.net The addition of fillers can create a network within the polymer matrix, affecting the rheology and suppressing cold flow. researchgate.net
Specialized Analytical Methods (e.g., Acid Content Quantification)
The stability and curing characteristics of this compound are significantly influenced by the presence of trace amounts of acidic stabilizers. These stabilizers, such as sulfur dioxide or boron trifluoride, are added to inhibit premature anionic polymerization. google.commdpi.com Consequently, the precise quantification of this acid content is critical for quality control and for evaluating the adhesive's performance. google.comgoogle.com
A specialized method for determining the very small acid content in cyanoacrylate adhesives involves neutralization titration. google.com This technique was developed to overcome the challenge of the monomer's rapid polymerization in the presence of water or basic substances, which would typically interfere with titration. google.compcbiochemres.com The method involves diluting the 2-cyanoacrylate sample in a hydrophilic organic solvent that is inert to anionic polymerization, such as acetone (B3395972) or methyl ethyl ketone. google.comgoogle.com This dilution prevents the monomer from polymerizing when an aqueous solution is introduced. google.com
Following dilution, a specific amount of pure water is added to the solution to extract the acidic components. google.comgoogle.com The resulting mixture is then titrated with a standardized aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically at a concentration of 1/10 to 1/1000 N. google.com An indicator, like bromophenol blue or bromocresol green, is used to visually determine the endpoint of the neutralization reaction. google.com Alternatively, the endpoint can be determined using electrical methods. google.com This process allows for the accurate and repeatable quantification of trace acidic components, which is essential for managing the curing speed of the adhesive. google.com
Research has demonstrated that this titration method is highly accurate, even when the ratios of the organic solvent and water are varied. google.com The following table, adapted from studies on cyanoacrylate adhesives, illustrates the results of neutralization titration under different experimental conditions. Although the original experiment utilized ethyl 2-cyanoacrylate, the methodology is applicable to the broader class of 2-cyanoacrylate adhesives, including this compound. google.com
| Sample | Adhesive Amount (g) | Solvent | Solvent Volume (ml) | Pure Water (g) | Indicator | Titrant (Normality) | Titer (ml) | Calculated Acid Content (x 10⁻⁶ gram equivalent/g) |
|---|---|---|---|---|---|---|---|---|
| 1 | 1.0 | Acetone | 50 | 0.1 | Bromophenol Blue | 1/100 N NaOH | 0.14 | 1.4 |
| 2 | 1.0 | Acetone | 100 | 0.1 | Bromophenol Blue | 1/100 N NaOH | 0.14 | 1.4 |
| 3 | 1.0 | Acetone | 50 | 0.5 | Bromophenol Blue | 1/100 N NaOH | 0.15 | 1.5 |
| 4 | 1.0 | Methyl Ethyl Ketone | 50 | 0.1 | Bromophenol Blue | 1/100 N NaOH | 0.14 | 1.4 |
| 5 | 1.0 | Acetone | 50 | 0.1 | Bromocresol Green | 1/100 N NaOH | 0.18 | 1.8 |
Data adapted from methodology described for 2-cyanoacrylate adhesives. google.com
In addition to acid content analysis, other advanced methods are employed for the characterization of this compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a viable method for its analysis. sielc.com A typical mobile phase for this separation consists of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is substituted with formic acid. sielc.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is used to characterize the monomer structure, with specific peaks confirming the successful depolymerization of the oligomer into its monomeric form during synthesis. nih.gov
Theoretical and Computational Studies on 2 Ethoxyethyl 2 Cyanoacrylate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental chemical and physical properties of cyanoacrylate monomers.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-ethoxyethyl 2-cyanoacrylate, DFT calculations can determine its most stable three-dimensional shape (molecular geometry) and map out its energy landscape.
While specific DFT studies on this compound are not extensively published, research on the closely related ethyl 2-cyanoacrylate (ECA) provides a strong foundation for understanding its properties. researchgate.net DFT calculations at the B3LYP level with a 6-31G* basis set have been used to optimize the geometries of reactants and transition states in the anionic polymerization of ECA initiated by water. researchgate.net These studies reveal that the high reactivity of the cyanoacrylate monomer is due to the strong electron-withdrawing effects of both the nitrile (-CN) and ester (-COOR) groups attached to the α-carbon. mdpi.compcbiochemres.com This electronic feature makes the β-carbon of the vinyl group highly susceptible to nucleophilic attack, which is the key step in its characteristic rapid polymerization. mdpi.compcbiochemres.com
The core acrylic backbone of the molecule is generally found to be planar, a conformation stabilized by conjugation. For this compound, the flexible ethoxyethyl side chain would introduce additional conformational possibilities, but the fundamental electronic structure and reactivity profile dictated by the cyano and acrylate (B77674) groups are expected to remain consistent with those of other short-chain alkyl cyanoacrylates.
Table 1: Predicted Properties of this compound This table displays computationally predicted physicochemical properties for the monomer.
| Property | Value | Source |
| Molecular Formula | C8H11NO3 | uni.luncats.io |
| Molecular Weight | 169.18 g/mol | nih.gov |
| XLogP3-AA | 0.9 | nih.gov |
| PSA (Polar Surface Area) | 59.32 Ų | chemsrc.com |
The rotation around the single bond connecting the carbonyl group and the α-carbon in acrylates gives rise to conformational isomers, primarily the s-cis and s-trans forms. ucalgary.ca In the s-trans conformation, the double bond and the carbonyl group are on opposite sides of the single bond, which is generally the more stable form due to reduced steric hindrance. ucalgary.camasterorganicchemistry.com The s-cis conformation, where they are on the same side, is higher in energy. ucalgary.camasterorganicchemistry.com
DFT calculations performed on related acrylate derivatives have quantified this energy difference. For instance, in a study of ethyl 2-cyano-3-N,N-dimethyl amino acrylate, DFT calculations suggested the existence of a more stable s-cis and a less stable s-trans isomer with an enthalpy difference of 2.85 kcal/mol. researchgate.net However, for simple conjugated dienes like 1,3-butadiene, the s-trans conformation is about 2.8 kcal/mol more stable than the s-cis form. ucalgary.ca The specific energy difference and preferred conformation for this compound would depend on the interplay between steric repulsion and potential intramolecular interactions involving the ethoxyethyl chain. Understanding the potential energy surface and the rotational barrier between these conformers is crucial, as the monomer must adopt a specific conformation (typically s-cis-like) for certain reactions, such as the Diels-Alder reaction, although this is not the primary reaction pathway for cyanoacrylate polymerization. masterorganicchemistry.com
Quantum chemistry is a valuable tool for predicting the kinetics of polymerization reactions. mdpi.com DFT calculations can model the transition states of the propagation step in free-radical and anionic polymerization, allowing for the estimation of activation energies and propagation rate coefficients (k_p).
Studies on various α-substituted acrylates have used DFT to calculate these kinetic parameters. acs.org For ethyl 2-cyanoacrylate (ECNA), computational models have been developed to understand its free-radical propagation kinetics, comparing it with other monomers like methyl methacrylate (B99206) (MMA). acs.org These calculations confirm the high reactivity of cyanoacrylates. The experimentally determined k_p for the radical polymerization of ethyl 2-cyanoacrylate is approximately 1610-1622 L·mol⁻¹·s⁻¹ at 30°C, a value that aligns with DFT computational models. mdpi.com For anionic polymerization, the propagation rates are even higher, with k_p values for n-butyl 2-cyanoacrylate approaching 10⁶ L·mol⁻¹·s⁻¹. mdpi.com
DFT studies on the anionic polymerization of ethyl α-cyanoacrylate have shown that solvent effects can significantly lower the activation energy of the initiation step, and in polar solvents, the reaction may proceed with no energy barrier at all. researchgate.net This aligns with the experimental observation that cyanoacrylates polymerize almost instantaneously in the presence of weak nucleophiles like water. pcbiochemres.com
Table 2: Comparison of Experimental and Computationally-Supported Propagation Rate Coefficients (k_p) for Related Monomers This table compares polymerization kinetics for various acrylate monomers.
| Monomer | Polymerization Type | k_p (L·mol⁻¹·s⁻¹) | Temperature (°C) | Notes |
| Ethyl 2-cyanoacrylate | Radical | 1622 | 30 | Experimental value, supported by DFT models. mdpi.com |
| n-Butyl 2-cyanoacrylate | Anionic | ~1,000,000 | 20 | mdpi.com |
| n-Butyl 2-cyanoacrylate | Radical | 226 ± 32 | N/A | Estimated via PLP-SEC technique. mdpi.com |
| Methyl methacrylate (MMA) | Anionic | 775 | 20 | mdpi.com |
| Methyl methacrylate (MMA) | Radical | ~300 | 30 | mdpi.com |
Investigation of Potential Energy Surfaces and Conformational Isomers (e.g., s-cis/s-trans)
Molecular Dynamics Simulations of Polymerization and Material Behavior
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic processes of polymerization and the resulting material properties. While large-scale MD simulations of the actual polymerization of this compound are computationally intensive and not widely reported, MD has been used extensively to study the behavior of poly(alkylcyanoacrylate) (PACA) systems, particularly in the context of nanoparticle formation and drug delivery. nih.govucl.ac.be
For example, MD simulations combined with energy minimization have been used to investigate the interaction between the drug doxorubicin (B1662922) and oligomers of poly(n-butyl cyanoacrylate). ucl.ac.be These simulations revealed that the stability of the drug-polymer complex is driven by a combination of charge-dipole interactions, hydrogen bonds, and hydrophobic forces. ucl.ac.be Similar MD studies have been conducted on busulfan-loaded poly(isobutyl cyanoacrylate) nanoparticles to understand the nature of the interactions. nih.gov Furthermore, MD simulations have been employed to determine properties like the glass transition temperature of related polymers such as poly(2-ethoxyethyl acrylate). csic.es These examples demonstrate the potential of MD simulations to predict how poly(this compound) chains would fold, aggregate, and interact with other molecules, which is critical for designing materials for specific applications.
Quantitative Structure-Activity Relationships (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Related Cyanoacrylates
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological or chemical activity. pcbiochemres.com Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D shape, steric, and electrostatic properties. nih.govacs.org
While QSAR studies on the adhesive properties of this compound are not common, the technique has been successfully applied to other cyanoacrylate derivatives developed for different applications, such as herbicides and fungicides. In one study, a series of 2-cyanoacrylates containing aromatic methylamine (B109427) groups were synthesized and their herbicidal activities were evaluated. nih.govacs.org A CoMFA model was developed based on their ability to inhibit photosynthetic electron transport. The model indicated that bulky and electronegative groups at the para-position of the aromatic ring would enhance activity. nih.govacs.org The CoMFA model showed good predictive ability, which can guide the synthesis of more potent herbicides. nih.govacs.org
Similarly, CoMFA and a related technique, Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to study 1,3,4-thiadiazole (B1197879) derivatives containing a cyanoacrylate moiety for their fungicidal activity. nih.gov The resulting 3D-QSAR models provided insights into the structural requirements for high activity, highlighting the importance of steric and electrostatic fields. nih.gov These studies showcase how CoMFA and QSAR can be powerful tools in the rational design of novel cyanoacrylates by predicting the activity of unsynthesized compounds, thereby saving significant time and resources.
Table 3: Example of CoMFA Model Parameters for Cyanoacrylate Derivatives This table presents typical output parameters from a CoMFA study on cyanoacrylates with herbicidal activity.
| Parameter | Value | Description |
| q² (cross-validated r²) | 0.674 | Indicates good internal model predictivity. mdpi.com |
| r² (non-cross-validated) | 0.993 | Indicates a high degree of correlation between predicted and experimental data. mdpi.com |
| Steric Field Contribution | 59.5% | Suggests the shape and size of substituents are major drivers of activity. nih.gov |
| Electrostatic Field Contribution | 40.5% | Suggests the electronic properties (charge distribution) are also significant. nih.gov |
Compound Index
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future research is expected to focus on developing more efficient and sustainable methods for synthesizing 2-ethoxyethyl 2-cyanoacrylate. The conventional Knoevenagel condensation, while effective, often involves catalysts and conditions that can be improved upon. afinitica.com Research in this area may explore:
Green Catalysts: Investigating the use of biocatalysts or more environmentally friendly chemical catalysts to reduce the environmental impact of the synthesis process.
Process Intensification: Exploring continuous flow reactors and other process intensification technologies to improve yield, reduce reaction times, and enhance safety.
Alternative Starting Materials: Investigating the use of bio-based feedstocks for the synthesis of the cyanoacetate (B8463686) or the ethoxyethanol components to create a more sustainable lifecycle for the monomer.
Precision Control of Polymerization to Tailor Material Properties
While the rapid anionic polymerization of cyanoacrylates is advantageous for adhesive applications, controlling this process is crucial for creating materials with specific, tailored properties. researchgate.netresearchgate.net The high reactivity makes controlled polymerization challenging. researchgate.net Future research will likely focus on:
Controlled/Living Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are being explored for other cyanoacrylates and could be adapted for this compound. nih.gov This would allow for the synthesis of polymers with well-defined molecular weights and architectures.
Zwitterionic Polymerization: Further investigation into the zwitterionic polymerization mechanism could lead to better control over the initiation and propagation steps, influencing the final polymer properties. researchgate.net
Copolymerization: The incorporation of other monomers with this compound can lead to copolymers with a wide range of properties, from increased flexibility to enhanced biodegradability. researchgate.net
| Polymerization Technique | Potential Advantages for this compound |
| Controlled/Living Radical Polymerization (e.g., RAFT) | Precise control over polymer molecular weight and architecture, enabling the creation of block copolymers and other advanced structures. nih.gov |
| Anionic/Zwitterionic Polymerization | Rapid polymerization ideal for adhesive applications; further research could refine control over this inherent reactivity. researchgate.netpcbiochemres.com |
| Copolymerization | Ability to tailor material properties by incorporating other monomers, leading to enhanced flexibility, adhesion, or biocompatibility. researchgate.net |
Exploration of Advanced Material Formulations and Composites for Specific Applications
The properties of poly(this compound) can be significantly enhanced by creating advanced formulations and composites. This is a key area for future development, with potential applications in diverse fields. Research is likely to explore:
Plasticizers and Toughening Agents: While the ethoxyethyl side chain imparts some flexibility, the addition of plasticizers can further reduce brittleness. researchgate.net Research into novel, biocompatible plasticizers is a promising avenue.
Nanocomposites: The incorporation of nanofillers such as silica, carbon nanotubes, or nanoclays could dramatically improve the mechanical strength, thermal stability, and conductivity of the polymer.
Bioactive Composites: For biomedical applications, incorporating bioactive molecules like growth factors or antimicrobial agents into the polymer matrix could lead to advanced wound dressings or tissue engineering scaffolds. researchgate.net
In-depth Mechanistic Studies of Polymer Degradation and Stability
A thorough understanding of the degradation and stability of poly(this compound) is critical for its application, particularly in biomedical and long-term industrial uses. Future studies will likely focus on:
Hydrolytic and Enzymatic Degradation: Detailed investigations into the mechanisms of both hydrolytic and enzyme-mediated degradation are needed. inchem.org The hydrolysis of the ethoxyethyl ester side chain and its impact on the degradation rate compared to other alkyl cyanoacrylates is of particular interest. researchgate.net
Thermal Degradation: The primary thermal degradation mechanism for poly(alkyl cyanoacrylates) is often an "unzipping" depolymerization. mdpi.comresearchgate.net In-depth studies on the kinetics and products of this process for poly(this compound) are important for determining its upper service temperature.
Stabilization Strategies: Research into more effective stabilizers to prevent premature polymerization during storage and to enhance the long-term stability of the cured polymer is ongoing. google.comgoogle.com This includes both anionic and free-radical stabilizers. google.com
| Degradation Pathway | Key Research Focus |
| Hydrolytic Degradation | Influence of pH, temperature, and polymer morphology on the rate of hydrolysis and the release of byproducts. researchgate.netinchem.org |
| Enzymatic Degradation | Identification of specific enzymes that can catalyze the degradation process and understanding the biochemical pathways involved. inchem.org |
| Thermal Degradation | Elucidating the kinetics of depolymerization and identifying the influence of polymer chain-end structures on thermal stability. mdpi.comresearchgate.net |
Advancements in Computational Modeling to Predict and Optimize Material Performance
Computational modeling and simulation are powerful tools for accelerating materials discovery and optimization. Future research in this area will likely involve:
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the polymerization process at the atomic level, helping to understand the role of initiators and solvents. They can also be used to predict the mechanical properties and degradation behavior of the polymer.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure of the monomer and the transition states involved in polymerization and degradation, providing a fundamental understanding of its reactivity. researchgate.net
Finite Element Analysis (FEA): For structural applications, FEA can be used to model the performance of adhesive joints and composite materials under various loading conditions, aiding in the design of more reliable products.
Investigation into Environmental Interactions and Fate of this compound and its Polymers
As with any chemical substance, understanding the environmental impact of this compound and its polymer is crucial. Future research should address:
Biodegradability: While some cyanoacrylates are known to be biodegradable, detailed studies on the biodegradability of poly(this compound) in various environmental compartments (soil, water) are needed. inchem.orgashland.com
Ecotoxicity: Assessing the potential toxicity of the monomer and its degradation products to aquatic organisms and other relevant species is essential for a complete environmental risk assessment. galvinhw.com.au
Lifecycle Assessment (LCA): A comprehensive LCA will provide a holistic view of the environmental footprint of this compound, from its synthesis to its end-of-life, guiding the development of more sustainable practices.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 2-ethoxyethyl 2-cyanoacrylate to ensure high purity and yield?
- Methodological Answer : Synthesis typically involves the condensation of cyanoacetic acid with 2-ethoxyethanol, followed by esterification under controlled acidic conditions. Key parameters include temperature (maintained below 60°C to prevent premature polymerization), stoichiometric ratios of reactants, and the use of inhibitors like hydroquinone to stabilize the monomer. Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm structural integrity and purity .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Essential techniques include:
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine glass transition temperature (Tg) and decomposition points.
- Chromatography : Gel Permeation Chromatography (GPC) for molecular weight distribution.
- Spectroscopy : FT-IR for functional group identification (e.g., C≡N stretch at ~2250 cm⁻¹) .
- Data Example :
| Property | Value | Method | Reference |
|---|---|---|---|
| Tₘ (melting point) | Not observed (amorphous) | DSC | |
| Density | 1.048 g/cm³ | Pycnometry |
Q. What in vitro methods are used to evaluate the cytotoxicity of this compound polymers?
- Methodological Answer : Cell viability assays (e.g., MTT or Live/Dead staining) using fibroblast lines (e.g., Swiss 3T3) are standard. Microspheres of the polymer are incubated with cells, and growth inhibition is quantified relative to formaldehyde release, measured via colorimetric assays (e.g., Nash reagent) .
- Key Finding : Cytotoxicity correlates linearly with formaldehyde release (R² > 0.9), confirming degradation-dependent toxicity .
Advanced Research Questions
Q. How do molecular weight and polymer degradation kinetics influence the biocompatibility of this compound in biomedical applications?
- Methodological Answer : Degradation rates are studied via hydrolysis experiments (pH 7.4 buffer, 37°C) with periodic GPC analysis. Higher molecular weight polymers (>50 kDa) show slower degradation and reduced formaldehyde release, mitigating acute toxicity. In vivo models (e.g., corneal repair in animal studies) validate these findings .
- Contradiction Note : While lower molecular weight variants degrade faster, their rapid formaldehyde release exacerbates inflammation, necessitating a balance between degradation rate and application-specific biocompatibility .
Q. What structural modifications enhance the herbicidal activity of 2-cyanoacrylate derivatives, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer : Substituent effects are tested by synthesizing derivatives with varied alkoxy groups (e.g., methyl, propyl) and measuring inhibitory activity on photosystem II (PSII) electron transport. SAR is quantified using IC₅₀ values from chlorophyll fluorescence assays.
- Key Insight : 2-Ethoxyethyl substitution optimizes lipophilicity and electron-withdrawing effects, achieving IC₅₀ values < 1 µM in PSII inhibition .
Q. How can contradictions in cytotoxicity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies arise from differences in formaldehyde clearance mechanisms. In vitro models lack metabolic detoxification pathways present in vivo. Researchers should complement cell-based assays with metabolomic profiling (e.g., LC-MS to track formaldehyde adducts) and use ex vivo organ cultures to bridge the gap .
Q. What analytical strategies validate the absence of residual monomers in this compound polymer formulations?
- Methodological Answer : Residual monomers are detected via HPLC-UV (λ = 220 nm) with a C18 column. Acceptance criteria typically require <0.1% monomer content. Accelerated aging studies (40°C/75% RH) monitor stability and polymerization completeness .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation exposure (H335 hazard).
- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319).
- Storage : Under nitrogen at 4°C with radical inhibitors (e.g., 4-methoxyphenol) to prevent polymerization .
Data Contradictions and Resolution
Q. Why do studies report conflicting data on the inflammatory potential of this compound in medical applications?
- Resolution : Variability arises from differences in polymer molecular weight and degradation rates. Studies using low-MW polymers (<20 kDa) report higher inflammation due to rapid formaldehyde release, while high-MW variants (>50 kDa) show minimal response. Standardizing polymer specifications in preclinical models is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
